CAF-382
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H22N4O2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N4O2S2/c1-10(2)12-7-18-13(22-12)9-23-14-8-19-16(24-14)20-15(21)11-3-5-17-6-4-11/h7-8,10-11,17H,3-6,9H2,1-2H3,(H,19,20,21) |
InChI Key |
MCLDWKVRXDHDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CAF-382: A Technical Guide to a Selective CDKL5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
CAF-382 is a potent and selective chemical probe designed to inhibit Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for neurodevelopment. Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[1] As an analog of SNS-032, this compound provides a valuable tool for dissecting the cellular functions of CDKL5 and exploring potential therapeutic strategies for CDD.[2] This document outlines the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.
Primary Mechanism of Action: Direct Inhibition of CDKL5 Kinase Activity
The principal mechanism of this compound is the direct inhibition of the kinase activity of CDKL5. It also demonstrates inhibitory effects on a panel of other cyclin-dependent kinases (CDKs).[3] A key feature of this compound is its high selectivity for CDKL5 over the structurally similar Glycogen Synthase Kinase 3 Beta (GSK3β), a critical attribute for specifically studying CDKL5 function.[1][4]
The inhibitory action of this compound has been demonstrated to block the phosphorylation of known CDKL5 substrates, such as End-binding protein 2 (EB2).[2][5] This inhibition of substrate phosphorylation is a direct consequence of this compound binding to the kinase domain of CDKL5, preventing the transfer of a phosphate (B84403) group from ATP to the substrate.
Signaling Pathway of this compound Action
The following diagram illustrates the established signaling pathway affected by this compound.
Quantitative Profile of this compound
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro and Cellular Potency of this compound
| Target Kinase | Assay Type | IC50 Value (nM) |
| CDKL5 | Binding Assay (Luceome) | 6.7 |
| CDKL5 | Cellular Assay (NanoBRET) | 10 |
| CDK9 | Enzymatic Assay | 20 |
| CDK9 | Cellular Assay (NanoBRET) | 280 |
| CDK16 | Enzymatic Assay | 62 |
| CDK16 | Cellular Assay (NanoBRET) | 390 |
| CDK17 | Enzymatic Assay | 89 |
| CDK17 | Cellular Assay (NanoBRET) | 240 |
| CDK18 | Enzymatic Assay | 100 |
| CDK18 | Cellular Assay (NanoBRET) | 260 |
| Data sourced from the Structural Genomics Consortium.[3] |
Table 2: Cellular Activity in Neuronal Models
| Experiment | Concentration of this compound | Observed Effect |
| EB2 Phosphorylation in Rat Primary Neurons | 5 nM - 5 µM | Significant reduction in pSer222 EB2 starting at 5 nM.[2] |
| β-catenin Phosphorylation in Rat Primary Neurons | Up to 500 nM | No significant effect on GSK3β-mediated phosphorylation.[6][7] |
| EB2 Phosphorylation in Rat Hippocampal Slices | 45 nM | Significant reduction in EB2 phosphorylation.[6] |
| EB2 Phosphorylation in Rat Hippocampal Slices | 100 nM | Significant reduction in EB2 phosphorylation.[6] |
| Data extracted from Castano et al., 2023.[5][6] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis of Protein Phosphorylation in Primary Neurons
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of CDKL5 and GSK3β substrates in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 4. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of CAF-382: A Selective CDKL5 Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of CAF-382, a potent and selective inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5). Pathological mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[1] The development of specific inhibitors like this compound is crucial for advancing our understanding of CDKL5's role in normal brain function and the pathophysiology of CDD, and for the potential development of therapeutic interventions.[2]
Discovery of a Novel CDKL5 Inhibitor
This compound, also identified as SGC-CAF382-1, was discovered through the screening of a chemical library of analogs of the parent compound SNS-032.[3][4] The primary goal was to identify a highly selective and potent inhibitor of CDKL5 kinase activity.
Initial Screening and Identification
The discovery process began with the screening of a library of compounds to identify those that could effectively inhibit CDKL5. The key selection criterion was the ability of the compounds to reduce the phosphorylation of EB2, a known substrate of CDKL5, in rat primary neurons.[3][5]
From this screening, three inhibitors, this compound (B1), HW2-013 (B4), and LY-213 (B12), were identified as causing a significant reduction in phosphorylated Ser222 of EB2 (pSer222 EB2) at a concentration of 5 nM without altering the total levels of EB2.[3][5] These compounds belonged to different chemical backbones, prompting further investigation.[3][5]
Selectivity Profiling against GSK3β
Given the high degree of similarity between the kinase domains of CDKL5 and Glycogen Synthase Kinase 3 Beta (GSK3β), a critical step was to assess the selectivity of the identified inhibitors.[3][5] To achieve this, the researchers measured the phosphorylation of β-catenin (at Ser33/37/Thr41), a direct substrate of GSK3β.
The results demonstrated that while this compound significantly reduced the phosphorylation of the CDKL5 substrate EB2, it did not affect the phosphorylation of the GSK3β substrate β-catenin, even at higher concentrations.[3][5] This indicated that this compound is a specific inhibitor of CDKL5 with no detectable off-target activity against GSK3β at the tested concentrations.[2][5] In contrast, the other two compounds, HW2-013 and LY-213, showed inhibitory effects on both CDKL5 and GSK3β.[3][5]
Synthesis of this compound
The synthesis of this compound and other key compounds involved standard chemical synthesis techniques. Reagents were procured from commercial vendors. The monitoring of reaction progress was carried out using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general methodology is described as follows:
General Synthesis Information:
-
Reagents: Purchased from commercial suppliers like Sigma-Aldrich, Combi Blocks, and Enamine.[3][5]
-
Solvent Removal: A rotary evaporator was used for the removal of solvents under reduced pressure.[3][5]
-
Reaction Monitoring: Progress was monitored by TLC and LC-MS.[3][5]
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the kinase activity of CDKL5. By binding to CDKL5, it prevents the phosphorylation of its downstream substrates, thereby modulating their function. One of the key substrates identified is EB2, and the inhibition of its phosphorylation serves as a biomarker for CDKL5 activity.[3]
The inhibition of CDKL5 by this compound has been shown to have significant effects on synaptic physiology. Specifically, acute inhibition of CDKL5 with this compound in hippocampal slices leads to a post-synaptic reduction in the function of AMPA-type glutamate (B1630785) receptors and a decrease in hippocampal long-term potentiation (LTP).[1][2]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of this compound action on CDKL5.
Experimental Protocols
The characterization of this compound involved several key experiments to determine its efficacy and selectivity. The following sections detail the methodologies used.
Inhibition of CDKL5 Activity in Primary Neurons
This experiment aimed to assess the dose-dependent effect of this compound on the phosphorylation of the CDKL5 substrate EB2 in primary neuronal cultures.
-
Cell Culture: DIV14-15 rat primary neurons were used.[3]
-
Treatment: Neurons were treated with varying concentrations of this compound for one hour.[3]
-
Protein Extraction and Analysis: Following treatment, cell lysates were prepared, and protein concentrations were determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with antibodies against phosphorylated EB2 (pSer222), total EB2, phosphorylated β-catenin (pSer33/37/Thr41), and total β-catenin.
-
Quantification: The band densities were quantified, and the ratio of phosphorylated protein to total protein was calculated to determine the extent of inhibition.
Inhibition of CDKL5 Activity in Hippocampal Slices
To confirm the activity of this compound in a more intact brain tissue preparation, acute hippocampal slices were utilized.
-
Slice Preparation: Acute hippocampal slices were prepared from P20–30 rats.[3][5]
-
Incubation: The slices were incubated with this compound for 2 hours.[3][5]
-
Analysis: Similar to the primary neuron experiments, protein lysates were prepared from the hippocampal slices and analyzed by Western blotting to measure the levels of phosphorylated and total EB2.
Below is a diagram illustrating the general experimental workflow for testing this compound.
Caption: General experimental workflow for this compound characterization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound.
Table 1: Effect of this compound on EB2 Phosphorylation in Rat Primary Neurons
| This compound Concentration | pSer222 EB2 / Total EB2 Reduction | Statistical Significance |
| 5 nM | Trend of reduction | Not significant[3][5] |
| 500 nM | Significant reduction | p < 0.05[3][5] |
Table 2: Effect of this compound on β-catenin Phosphorylation in Rat Primary Neurons
| This compound Concentration | Phospho-β-catenin / Total β-catenin |
| Up to 500 nM | No significant change[5] |
Table 3: Effect of this compound on EB2 Phosphorylation in Rat Hippocampal Slices
| This compound Concentration | Normalized EB2 Phosphorylation (vs. Control) | Statistical Significance |
| 45 nM | 0.16 ± 0.03 | p < 0.001[3] |
| 100 nM | 0.49 ± 0.02 | p = 0.002[3] |
Conclusion
This compound is a valuable chemical probe for studying the function of CDKL5. Its high potency and, most importantly, its selectivity over the closely related kinase GSK3β, make it a superior tool for dissecting the specific roles of CDKL5 in neuronal processes.[2] While preliminary studies indicate low brain bioavailability, which may limit some in vivo applications, this compound remains an essential compound for in vitro and ex vivo investigations into the molecular mechanisms underlying CDKL5 function and dysfunction.[1] Further development of brain-penetrant CDKL5 inhibitors based on the this compound scaffold could hold promise for future therapeutic strategies for CDKL5 Deficiency Disorder.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | Sciety [sciety.org]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
CAF-382's role in blocking CDKL5 E2 domain phosphorylation.
An In-Depth Technical Guide on the Role of CAF-382 in Blocking CDKL5-Mediated Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine-threonine kinase crucial for neuronal development and function. Loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy. Understanding the kinase activity of CDKL5 is central to developing targeted therapies. This document provides a detailed technical overview of this compound, a potent and selective chemical probe, and its role in inhibiting CDKL5. We will focus on its mechanism of action in blocking the phosphorylation of the well-established CDKL5 substrate, Microtubule-associated protein RP/EB family member 2 (EB2), a key event in microtubule dynamics. This guide consolidates quantitative data, experimental protocols, and visual pathways to serve as a comprehensive resource for researchers in the field.
Introduction to CDKL5 and the Role of this compound
CDKL5 is a member of the CMGC family of kinases and is highly expressed in the brain.[1] Its kinase function is integral to proper synaptic development and plasticity.[1][2] Pathogenic variants that disrupt this catalytic activity are the primary cause of CDD.[3][4] A significant challenge in studying CDKL5 has been the development of specific inhibitors that can distinguish its activity from other structurally similar kinases, such as GSK3β.[2][5]
This compound (also referred to as compound B1) has emerged as a specific, high-affinity inhibitor of CDKL5.[2][6] It is an analog of the pan-CDK inhibitor SNS-032 and has been characterized as a potent, cell-active chemical probe for investigating CDKL5 function.[1][7][8] A key method for assessing CDKL5 activity is to measure the phosphorylation of its downstream substrates, such as EB2.[3][5] this compound effectively blocks the phosphorylation of EB2 at Serine 222 (pSer222), providing a reliable method to probe the acute roles of CDKL5 kinase activity in various biological systems.[7][9]
Mechanism of Action: Selective Inhibition of CDKL5
This compound exerts its effect by directly inhibiting the kinase activity of CDKL5. This prevents the transfer of a phosphate (B84403) group to downstream substrates like EB2. The selectivity of this compound is a critical feature, particularly its ability to inhibit CDKL5 without significantly affecting the GSK3β pathway, which shares homology with CDKL5.[5][9] This allows researchers to dissect the specific contributions of CDKL5 to cellular processes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | Sciety [sciety.org]
- 3. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 9. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of CAF-382
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of CAF-382, a novel small molecule inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction to this compound
This compound is a potent and selective inhibitor of the serine-threonine kinase CDKL5.[1][2] It was developed as an analog of SNS-032 with the aim of providing a specific pharmacological tool to study the function of CDKL5 and to explore its therapeutic potential, particularly in the context of CDKL5 Deficiency Disorder (CDD).[2][3] CDD is a severe neurodevelopmental disorder characterized by early-onset, drug-resistant epilepsy and profound developmental impairments.[4][5] Pathogenic loss-of-function mutations in the CDKL5 gene are the underlying cause of CDD.[2][4]
Mechanism of Action
This compound functions as a pan-Cyclin-Dependent Kinase (CDK) and specific CDKL5 inhibitor.[6] Its primary mechanism of action is the inhibition of the kinase activity of CDKL5, thereby preventing the phosphorylation of its downstream substrates.[1][6] A key characteristic of this compound is its high selectivity for CDKL5 over the closely related kinase, Glycogen Synthase Kinase 3 Beta (GSK3β), which is a common off-target for many kinase inhibitors.[1][7] This selectivity is crucial for dissecting the specific roles of CDKL5 in cellular processes.
The following diagram illustrates the signaling pathway involving CDKL5 and the inhibitory action of this compound.
Preclinical Data
The therapeutic potential of this compound has been investigated in a series of preclinical studies, primarily utilizing in vitro kinase assays, primary neuronal cultures, and acute hippocampal slices from rats.
In vitro kinase assays have demonstrated the potent inhibitory activity of this compound against CDKL5, with a biochemical activity of less than 5 nM.[1]
Studies in DIV14-15 rat primary neurons have shown that this compound effectively inhibits the phosphorylation of EB2, a known substrate of CDKL5, in a dose-dependent manner.[1][8] Importantly, these studies also confirmed the selectivity of this compound, as it did not significantly affect the phosphorylation of β-catenin, a substrate of GSK3β.[1][8]
Table 1: Effect of this compound on EB2 Phosphorylation in Rat Primary Neurons
| Concentration of this compound | Inhibition of pSer222 EB2 / total EB2 |
| 500 nM | Significant reduction[1] |
To assess the activity of this compound in a more intact neural circuit, experiments were conducted on acute hippocampal slices from P20–30 rats.[1] These studies demonstrated that this compound reduces the phosphorylation of EB2 in a dose-dependent manner in this ex vivo setting.[1][8]
Table 2: Dose-Dependent Reduction of EB2 Phosphorylation in CA1 Hippocampal Slices by this compound
| Concentration of this compound | Normalized EB2 Phosphorylation (Mean ± SE) | p-value |
| Control | 1 ± 0.10 | - |
| 10 nM | 0.62 ± 0.11 | p=0.003[8] |
| 45 nM | 0.16 ± 0.03 | p<0.001[8] |
| 100 nM | 0.49 ± 0.02 | p=0.002[8] |
The functional consequences of CDKL5 inhibition by this compound were investigated by measuring field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.[1] Acute application of this compound was found to selectively reduce the postsynaptic function of AMPA-type glutamate (B1630785) receptors in a dose-dependent manner.[2][3] Furthermore, acute inhibition of CDKL5 by this compound was shown to reduce hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
-
Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rats and cultured for 14-15 days in vitro (DIV).
-
Treatment: Neurons were treated with varying concentrations of this compound for one hour.
-
Analysis: Following treatment, cell lysates were collected for Western blot analysis.
-
Protein Quantification: Protein concentration in cell lysates was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against total and phosphorylated forms of EB2 and β-catenin, followed by incubation with appropriate secondary antibodies.
-
Quantification: Band densities were quantified and the ratio of phosphorylated to total protein was calculated.
The general workflow for the Western blotting experiments is depicted below.
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) were prepared from P20–30 rats.
-
Incubation: Slices were incubated with this compound for 2 hours.
-
Analysis: Following incubation, tissue was processed for Western blot analysis as described above.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the stratum radiatum of the CA1 region of acute hippocampal slices.
-
Stimulation: The Schaffer collateral pathway was stimulated to evoke fEPSPs.
-
Drug Application: this compound was applied to the slices while recording input-output curves and LTP.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound is a valuable research tool for elucidating the physiological roles of CDKL5. Its ability to acutely and specifically inhibit CDKL5 provides a means to study the immediate consequences of kinase dysfunction, complementing genetic models where compensatory mechanisms may exist.[3][7]
The primary therapeutic indication for a CDKL5 inhibitor like this compound would be CDKL5 Deficiency Disorder.[2] By inhibiting the kinase, it may be possible to modulate downstream pathways that are dysregulated in the absence of functional CDKL5, although the precise therapeutic mechanism (i.e., whether inhibition or activation is desired) is still under investigation.
Furthermore, research suggests that CDKL5 inhibition could be beneficial in other contexts, such as promoting cell survival following ischemic or nephrotoxic injury.[1][8]
A significant hurdle for the therapeutic application of this compound in neurological disorders is its low blood-brain barrier penetration.[2][3] Future drug development efforts will likely focus on designing analogs of this compound with improved pharmacokinetic properties to enable in vivo studies and potential clinical translation.[1]
Conclusion
This compound is a potent and selective inhibitor of CDKL5 that has proven to be a critical tool in advancing our understanding of this important kinase. The preclinical data highlight its potential for dissecting the role of CDKL5 in synaptic physiology and pathology. While challenges related to its brain bioavailability remain, the development of this compound represents a significant step forward in the quest for targeted therapies for CDKL5 Deficiency Disorder and potentially other conditions. Further research and development of brain-penetrant CDKL5 inhibitors are warranted.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. elifesciences.org [elifesciences.org]
The Emergence of CAF-382: A Next-Generation Kinase Inhibitor Analogous to SNS-032
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics. SNS-032 (also known as BMS-387032), a potent and selective inhibitor of CDK2, CDK7, and CDK9, has been instrumental in advancing our understanding of the role of these kinases in cell cycle regulation and transcription. Building on the foundation laid by SNS-032, a new analog, CAF-382, has been developed, demonstrating a distinct yet related inhibitory profile with significant potency against Cyclin-Dependent Kinase-Like 5 (CDKL5) and a broader panel of CDKs. This technical guide provides an in-depth comparison of this compound and its parent compound, SNS-032, offering a comprehensive resource for researchers and drug development professionals. We will delve into their mechanisms of action, comparative kinase inhibition profiles, and detailed experimental protocols for their evaluation.
Core Tenets of this compound and SNS-032 Pharmacology
SNS-032: A Transcriptional and Cell Cycle Inhibitor
SNS-032 exerts its anti-cancer effects primarily through the inhibition of CDKs that are critical for two fundamental cellular processes: cell cycle progression and transcription.[1][2] Its potent inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle.[1] Furthermore, by targeting CDK7 and CDK9, components of the transcription machinery, SNS-032 effectively shuts down the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP.[3][4][5] This dual mechanism of action leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.[3][4]
This compound: A CDKL5 and Pan-CDK Inhibitor
This compound, an analog of SNS-032, has been identified as a potent inhibitor of CDKL5, a serine/threonine kinase implicated in neuronal development and function.[6][7] In addition to its high affinity for CDKL5, this compound also exhibits a broad inhibitory activity against other CDKs, positioning it as a pan-CDK inhibitor.[6][7] The inhibition of CDKL5 by this compound has been shown to block the phosphorylation of its downstream substrate, EB2.[8] This distinct target profile suggests potential therapeutic applications for this compound in neurological disorders and cancers where CDKL5 and other CDKs are dysregulated.
Quantitative Comparison of Kinase Inhibition
To facilitate a direct comparison of the inhibitory potency and selectivity of this compound and SNS-032, the following tables summarize their reported IC50 values against a panel of kinases.
Table 1: Inhibitory Activity (IC50) of this compound against a Panel of Kinases
| Kinase | IC50 (nM) |
| CDKL5 | 6.7 (Binding Assay) / 10 (Cellular Assay) |
| CDK9 | 20 (Enzymatic Assay) / 280 (Cellular Assay) |
| CDK16 | 62 (Enzymatic Assay) / 390 (Cellular Assay) |
| CDK17 | 89 (Enzymatic Assay) / 240 (Cellular Assay) |
| CDK18 | 100 (Enzymatic Assay) / 260 (Cellular Assay) |
| GSK3α | 470 |
| GSK3β | >1800 |
| Data sourced from multiple references.[2][6][9] |
Table 2: Inhibitory Activity (IC50) of SNS-032 against a Panel of Kinases
| Kinase | IC50 (nM) |
| CDK2 | 38 |
| CDK7 | 62 |
| CDK9 | 4 |
| CDK1 | 480 |
| CDK4 | 925 |
| Data sourced from multiple references.[4] |
Signaling Pathways
The distinct kinase inhibition profiles of this compound and SNS-032 translate to different primary signaling pathways being affected.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
Preliminary Studies on CAF-382 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on CAF-382, a novel small molecule inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). The following sections detail the compound's mechanism of action, its effects on neuronal function, and the experimental protocols utilized in its initial characterization.
Core Concepts and Mechanism of Action
This compound has been identified as a specific, high-affinity inhibitor of the serine-threonine kinase CDKL5.[1] It is an analog of SNS-032 and also demonstrates inhibitory activity against a range of Cyclin-Dependent Kinases (CDKs).[2] A key characteristic of this compound is its selectivity for CDKL5 over Glycogen Synthase Kinase 3 Beta (GSK3β), an important consideration for targeted therapeutic development.[1][3][4]
The primary application of this compound in neuroscience research has been to probe the acute functions of CDKL5 in synaptic physiology. Studies have shown that acute inhibition of CDKL5 by this compound has a significant impact on glutamatergic synaptic transmission, with effects that are primarily postsynaptic.[1][3] Specifically, this compound has been demonstrated to selectively reduce the function of AMPA-type glutamate (B1630785) receptors and to impair long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3] These findings position this compound as a valuable tool for dissecting the role of CDKL5 in synaptic plasticity and for exploring potential therapeutic interventions for neurological disorders associated with CDKL5 dysfunction. However, its utility for in vivo studies in rodent models is currently limited by low blood-brain barrier penetration.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Inhibitory Activity | Notes |
| CDKL5 | Potent Inhibition | Blocks phosphorylation of the CDKL5 E2 domain.[2] |
| pan-CDK | Inhibitory Activity | |
| GSK3α/β | Weak Affinity (>1.8 µM) | Devoid of GSK3 inhibition at appropriate concentrations.[2][5] |
Table 2: Effects on Neuronal Signaling and Function
| Experimental Model | Parameter Measured | Effect of this compound | Concentration / Duration |
| Rat Primary Neurons | EB2 Phosphorylation | Inhibition | Dose-dependent.[3][4] |
| Rat Primary Neurons | GSK3 Activity | No significant effect | |
| Rat Hippocampal Slices | EB2 Phosphorylation | Dose-dependent reduction | 100 nM for 2 hours.[3][4] |
| Rat Hippocampal Slices | Paired-Pulse Ratio | No effect | 100 nM for 1 hour.[3] |
| Rat Hippocampal Slices | AMPA Receptor-Mediated Responses | Selective reduction | |
| Rat Hippocampal Slices | NMDA Receptor-Mediated Responses | No effect | |
| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | Significant reduction | 100 nM for 1 hour prior to recording.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Primary Neuron Culture and Treatment
-
Cell Culture: Primary cortical neurons are prepared from embryonic day 18 (E18) Sprague-Dawley rat embryos. Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Treatment: At 14-15 days in vitro (DIV), neurons are treated with varying concentrations of this compound (e.g., 5 nM, 50 nM, 500 nM, 5 µM) for 1 hour. A vehicle control (DMSO) is run in parallel.
-
Analysis: Following treatment, cells are lysed for subsequent biochemical analysis, such as Western blotting.
Acute Hippocampal Slice Preparation and Incubation
-
Slice Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from P20-30 Sprague-Dawley rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are allowed to recover for at least 1 hour in aCSF at room temperature. For pharmacological treatment, slices are incubated with this compound (e.g., 100 nM) for 1-2 hours prior to electrophysiological recording or biochemical analysis.
Western Blotting
-
Protein Extraction and Quantification: Cells or tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-EB2, total EB2, phospho-β-catenin, total β-catenin, CDKL5). Following washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Electrophysiology (Field Excitatory Postsynaptic Potentials - fEPSPs)
-
Recording: fEPSPs are recorded from the stratum radiatum of the CA1 region of hippocampal slices using a glass microelectrode. Synaptic responses are evoked by stimulating the Schaffer collateral pathway.
-
Paired-Pulse Facilitation: To assess presynaptic function, paired pulses are delivered at various inter-stimulus intervals. The paired-pulse ratio is calculated as the amplitude of the second fEPSP divided by the first.
-
Long-Term Potentiation (LTP): A stable baseline of fEPSPs is recorded for at least 20 minutes. LTP is induced using a theta-burst stimulation protocol. fEPSP slope is monitored for at least 60 minutes post-induction.
-
Pharmacology: To isolate AMPA and NMDA receptor-mediated components, specific antagonists (e.g., D-APV for NMDARs) can be applied.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound in hippocampal neurons.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for characterizing this compound's effects.
References
- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
Unveiling the Kinase: A Technical Guide to Exploring CDKL5 Function with CAF-382
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for neuronal development and function. Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy and profound developmental delays. Understanding the precise molecular functions of CDKL5 is paramount for developing effective therapeutic strategies. This technical guide provides an in-depth overview of methodologies to investigate the function of CDKL5 using CAF-382, a potent and selective small molecule inhibitor. We detail experimental protocols for assessing CDKL5 kinase activity, its downstream signaling pathways, and its subcellular localization. Furthermore, this guide presents key quantitative data in a structured format and utilizes graphical representations to illustrate complex molecular interactions and experimental procedures, serving as a comprehensive resource for researchers in the field.
Introduction to CDKL5
CDKL5 is a member of the cyclin-dependent kinase-like family and plays a critical role in brain development, including neuronal migration, dendritic morphogenesis, and synapse formation.[1][2][3] The CDKL5 protein contains a highly conserved N-terminal kinase domain and a long C-terminal regulatory domain.[4] Its kinase activity is essential for its function, and mutations that disrupt this activity are associated with the severe phenotype of CDD.[2] CDKL5 is expressed in various tissues but is most abundant in the brain, where it is found in both the nucleus and the cytoplasm of neurons.[5] Its subcellular localization is thought to be tightly regulated and crucial for its diverse functions.[5]
CDKL5 has been shown to phosphorylate a number of substrates, implicating it in various signaling pathways.[1] Potential downstream targets and interacting partners include MeCP2, DNMT1, and components of the mTOR pathway.[6] The complexity of CDKL5 signaling underscores the need for specific tools to dissect its function.
This compound: A Selective CDKL5 Inhibitor
This compound is a potent and selective inhibitor of CDKL5, making it a valuable tool for studying its function.[7][8] It is an analog of SNS-032 and acts as a pan-CDK inhibitor but with a significantly weaker affinity for GSK3α/β, a kinase with which CDKL5 shares some homology.[7][9] This selectivity is crucial for attributing observed effects specifically to the inhibition of CDKL5. This compound has been shown to effectively reduce the phosphorylation of EB2, a known substrate of CDKL5, in both primary neuron cultures and hippocampal slices, providing a reliable marker for target engagement.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and selectivity.
Table 1: In Vitro and Cellular Potency of this compound [10]
| Assay Type | Target | IC50 (nM) |
| Binding Assay (Luceome) | CDKL5 | 6.7 |
| Cellular Assay (NanoBRET) | CDKL5 | 10 |
| Enzymatic Assay (Eurofins) | CDK9 | 20 |
| Cellular Assay (NanoBRET) | CDK9 | 280 |
| Enzymatic Assay (Eurofins) | CDK16 | 62 |
| Cellular Assay (NanoBRET) | CDK16 | 390 |
| Enzymatic Assay (Eurofins) | CDK17 | 89 |
| Cellular Assay (NanoBRET) | CDK17 | 240 |
| Enzymatic Assay (Eurofins) | CDK18 | 100 |
| Cellular Assay (NanoBRET) | CDK18 | 260 |
Table 2: Kinome-wide Selectivity of this compound [10]
| Parameter | Value | Description |
| Kinases Screened | 403 | DiscoverX scanMAX assay at 1 µM |
| S10 (1 µM) | 0.017 | Selectivity score: fraction of kinases with >90% inhibition at 1 µM |
| S35 (1 µM) | 0.024 | Selectivity score: fraction of kinases with >65% inhibition at 1 µM |
Table 3: Effect of this compound on EB2 Phosphorylation in Rat Hippocampal Slices [11]
| This compound Concentration (nM) | Normalized EB2 Phosphorylation (Mean ± SEM) | p-value (vs. Control) |
| Control | 1 ± 0.10 | - |
| 10 | 0.62 ± 0.11 | 0.003 |
| 45 | 0.16 ± 0.03 | <0.001 |
| 100 | 0.49 ± 0.02 | 0.002 |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to assess the direct inhibitory effect of this compound on CDKL5 kinase activity.
Materials:
-
Recombinant wild-type (WT) and kinase-dead (KD) human CDKL5 protein
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
This compound
-
Kinase buffer (e.g., Cell Signaling #9802)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CDKL5 (WT or KD), and MBP substrate in a 96-well plate.
-
Add this compound at various concentrations to the wells containing the WT CDKL5. Use DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP (e.g., 50 µM final concentration).
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control.
Western Blotting for Phospho-EB2
This protocol is used to determine the effect of this compound on CDKL5 activity in a cellular context by measuring the phosphorylation of its substrate, EB2.
Materials:
-
Primary neuronal cultures or hippocampal slices
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EB2 (pSer222), anti-total EB2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat primary neuronal cultures or hippocampal slices with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Lyse the cells or tissue in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EB2, total EB2, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-EB2 signal to total EB2 and the loading control.
Immunocytochemistry for CDKL5 Subcellular Localization
This protocol allows for the visualization of CDKL5's subcellular distribution in neurons and how it might be affected by cellular activity or other factors.
Materials:
-
Primary hippocampal neurons cultured on coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-CDKL5
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cultured neurons on coverslips with the fixative solution for 15 minutes at room temperature.
-
Wash the coverslips with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the coverslips with the primary anti-CDKL5 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of CDKL5 using a fluorescence microscope.
CDKL5 Signaling Pathways
The following diagrams illustrate some of the known and putative signaling pathways involving CDKL5.
Conclusion
The study of CDKL5 function is essential for understanding the pathophysiology of CDKL5 Deficiency Disorder and for the development of novel therapeutics. The selective inhibitor this compound provides a powerful tool to probe the kinase-dependent functions of CDKL5 in various experimental settings. This technical guide offers a foundational set of protocols and data to aid researchers in designing and executing experiments to further elucidate the complex roles of CDKL5 in neuronal biology. The continued investigation into CDKL5 signaling pathways, facilitated by specific chemical probes like this compound, holds significant promise for identifying new therapeutic targets for this devastating disorder.
References
- 1. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDKL5 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CDKL5 Expression Is Modulated during Neuronal Development and Its Subcellular Distribution Is Tightly Regulated by the C-terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curecdkl5.org.uk [curecdkl5.org.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 9. biorxiv.org [biorxiv.org]
- 10. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 11. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Using CAF-382 in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: CAF-382 is a potent, specific, and cell-active chemical probe that inhibits the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] this compound acts as a high-affinity inhibitor of CDKL5's kinase activity, making it an invaluable tool for investigating the acute roles of CDKL5 in neuronal physiology and for exploring potential therapeutic strategies.[1][3] A key feature of this compound is its high selectivity for CDKL5 over Glycogen Synthase Kinase 3 Beta (GSK3β), a kinase with significant homology to CDKL5.[4][5]
These application notes provide a comprehensive protocol for the use of this compound in primary neuron cultures, including methods for cell culture, inhibitor treatment, and downstream analysis of target engagement.
Data Presentation: Efficacy of this compound
The following table summarizes the effective concentrations and observed effects of this compound in primary neurons and acute brain slice preparations.
| Cell/Tissue Type | This compound Concentration | Treatment Time | Key Result | Reference |
| DIV 14-15 Rat Primary Neurons | 5 nM - 5 µM | 1 hour | Trend of reduced pSer222 EB2 phosphorylation starting at 5 nM. | [4][6][7] |
| DIV 14-15 Rat Primary Neurons | 500 nM | 1 hour | Significant reduction in pSer222 EB2 phosphorylation. No change in phospho-β-catenin (GSK3β substrate). | [4][5][7] |
| P20-30 Rat Acute Hippocampal Slices | 10 nM, 45 nM, 100 nM | 2 hours | Dose-dependent reduction in EB2 phosphorylation at all concentrations. | [4][8] |
| Rat Acute Hippocampal Slices | 100 nM | 1 hour | No effect on paired-pulse ratio, indicating a post-synaptic mechanism. | [4][5] |
Experimental Protocols
Protocol 1: Primary Cortical/Hippocampal Neuron Culture
This protocol describes the basic steps for establishing primary neuron cultures from embryonic rodents, a common prerequisite for testing compounds like this compound.
Materials:
-
Culture vessels (e.g., 6-well plates, 24-well plates)
-
Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Dissection medium (e.g., ice-cold Hibernate-E or DMEM)[9][10]
-
Enzyme inhibitor solution (e.g., Trypsin inhibitor)[9]
-
Trituration pipettes (fire-polished glass Pasteur pipettes)[10][11]
-
Complete neuron culture medium (e.g., Neurobasal Plus Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)[10]
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
Methodology:
-
Vessel Coating:
-
Prepare a 50 µg/mL working solution of PDL in sterile water or PBS.[10][12]
-
Coat the surface of the culture vessels completely with the PDL solution.
-
Incubate at room temperature for at least 1 hour (or overnight at 37°C).[9][10]
-
Aspirate the PDL solution and wash the vessels thoroughly three times with sterile water.[10]
-
Allow the vessels to dry completely in a sterile laminar flow hood before use.
-
-
Tissue Dissection and Dissociation:
-
Isolate the brains from embryonic pups (E18) and place them in ice-cold dissection medium.[9]
-
Dissect the cortices and/or hippocampi under a dissecting microscope.
-
Transfer the isolated tissue to a tube containing a digestion solution (e.g., 2 mg/mL papain in Hibernate-E).[10]
-
Incubate at 37°C for 15-30 minutes, with gentle mixing every 5 minutes.[9][10]
-
Carefully remove the enzyme solution and wash the tissue multiple times with warm dissection medium or a solution containing an enzyme inhibitor.[9]
-
-
Trituration and Plating:
-
Resuspend the tissue in a small volume of complete culture medium.[10]
-
Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing bore sizes until a single-cell suspension is achieved.[9]
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate) in the pre-coated vessels.[10]
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 3-4 days to replenish nutrients.
-
Allow neurons to mature for at least 14 days in vitro (DIV14) before initiating experiments with this compound, as this was the time point used in key validation studies.[4][13]
-
Protocol 2: this compound Treatment of Primary Neurons
This protocol outlines the procedure for treating mature primary neurons with this compound to assess its effect on CDKL5 activity.
Materials:
-
This compound (SGC-CAF382-1)
-
Vehicle (e.g., sterile water or DMSO, depending on the compound's solubility characteristics; this compound is noted to be water-soluble[1])
-
Mature primary neuron cultures (e.g., DIV14-15)
-
Pre-warmed complete culture medium
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in the appropriate vehicle. For example, create a 10 mM stock. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 5 nM, 50 nM, 100 nM, 500 nM).
-
Prepare a vehicle-only control using the same final concentration of the vehicle as in the highest concentration drug treatment.
-
-
Neuron Treatment:
-
Carefully remove the desired volume of medium from each well of the cultured neurons.
-
Gently add the same volume of the prepared working solutions (or vehicle control) to the respective wells.
-
Incubate the cultures for the desired duration (e.g., 1 hour for assessing kinase inhibition via Western blot).[4][7]
-
Protocol 3: Western Blot Analysis of CDKL5 Target Engagement
This protocol is used to verify that this compound is engaging and inhibiting its target, CDKL5, by measuring the phosphorylation of a known substrate, EB2.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the desired primary antibodies (e.g., anti-pEB2 and anti-p-β-catenin) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal (pEB2) to the total protein signal (total EB2) to determine the extent of inhibition. Compare this compound treated samples to the vehicle control.
-
Confirm selectivity by ensuring the ratio of phospho-β-catenin to total β-catenin remains unchanged across treatment conditions.[4]
-
Visualizations
References
- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Application Notes and Protocols for CAF-382 in Hippocampal Slice Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382 is a potent and specific inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] Understanding the role of CDKL5 kinase activity is crucial for developing therapeutic strategies. This compound serves as a valuable pharmacological tool to acutely inhibit CDKL5 function, allowing for the investigation of its role in neuronal physiology and pathology.[1] These application notes provide detailed protocols for the use of this compound in acute hippocampal slice preparations, a key ex vivo model for studying synaptic function and plasticity.
Mechanism of Action
This compound is an analog of SNS-032 and acts as a high-affinity inhibitor of CDKL5.[2] It has been demonstrated to have minimal cross-reactivity with Glycogen Synthase Kinase 3β (GSK3β), a kinase with significant homology to CDKL5 that is also implicated in synaptic function.[3][4] The primary mechanism of this compound involves the inhibition of CDKL5 kinase activity, which can be assayed by measuring the phosphorylation of its downstream targets, such as End-binding protein 2 (EB2).[1][4] In hippocampal neurons, acute inhibition of CDKL5 by this compound has been shown to be primarily postsynaptic, selectively reducing AMPA-type glutamate (B1630785) receptor-mediated responses in a dose-dependent manner and impairing long-term potentiation (LTP).[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/Tissue | Concentration | Effect | Reference |
| EB2 Phosphorylation | Rat Primary Neurons | 500 nM | Significant reduction in pSer222 EB2/total EB2 | [4] |
| EB2 Phosphorylation | Rat Hippocampal Slices | 45 nM | Significant reduction (0.16 ± 0.03 vs control 1 ± 0.08) | [4] |
| EB2 Phosphorylation | Rat Hippocampal Slices | 100 nM | Significant reduction (0.49 ± 0.02 vs control 1 ± 0.10) | [4] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 100 nM | Significantly reduced LTP at 30 min post pairing | [4] |
Table 2: Compound Specificity
| Compound | Target | Cross-reactivity | Reference |
| This compound | CDKL5 | No detectable activity for GSK3β | [1][3] |
| SNS-032 (parent compound) | CDKL5, pan-CDK | - | [2][4] |
| CHIR 99021 (control) | GSK3β | Does not affect EB2 phosphorylation | [4] |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices for electrophysiology.[5][6][7]
Materials:
-
Rodent (rat or mouse, P20-30)[4]
-
Ice-cold sucrose-based artificial cerebrospinal fluid (sACSF) or choline-based ACSF[4][8]
-
Standard artificial cerebrospinal fluid (ACSF)
-
Vibratome[4]
-
Incubation chamber
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) sACSF. The composition of sACSF is typically (in mM): 206 sucrose, 2.8 KCl, 1 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose.[4]
-
Isolate the hippocampus.
-
Cut 300-400 µm thick sagittal or transverse slices using a vibratome.[4][9]
-
Transfer the slices to an incubation chamber containing ACSF (composition in mM: 124 NaCl, 2.8 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose) bubbled with 95% O2 / 5% CO2.
-
Allow slices to recover for at least 1 hour at room temperature or 30-32°C before starting experiments.[7]
Protocol 2: Application of this compound and Electrophysiological Recording
Materials:
-
Prepared acute hippocampal slices
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)
-
ACSF
-
Electrophysiology rig with recording and stimulating electrodes
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfusing with oxygenated ACSF at a constant flow rate (e.g., 2 ml/min).[7]
-
Place stimulating and recording electrodes in the desired hippocampal subfield (e.g., Schaffer collaterals and stratum radiatum of CA1, respectively).[7][10]
-
Record baseline synaptic responses, such as field excitatory postsynaptic potentials (fEPSPs), for a stable period (e.g., 20-30 minutes).[7]
-
To study the acute effects of this compound, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10-100 nM).[4] Ensure the final vehicle concentration is minimal and consistent across control and experimental conditions.
-
For LTP experiments, slices can be pre-incubated with this compound for at least 30 minutes to 1 hour prior to LTP induction.[4][11]
-
Record synaptic responses for the desired duration to observe the effects of this compound on basal synaptic transmission or plasticity.
-
For LTP studies, after a stable baseline in the presence of this compound, deliver a high-frequency stimulation protocol (e.g., theta burst stimulation or multiple trains of 100 Hz).
-
Continue recording for at least 30-60 minutes post-induction to assess the magnitude and stability of LTP.
Protocol 3: Western Blotting for Target Engagement
Procedure:
-
Following the treatment period with this compound (e.g., 1-2 hours), hippocampal slices are collected and rapidly frozen.[4]
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSer222-EB2, total EB2, and a loading control (e.g., tubulin).[11]
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of this compound Action
References
- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippocampal slice preparation for electrophysiology [protocols.io]
- 7. genes2cognition.org [genes2cognition.org]
- 8. m.youtube.com [m.youtube.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Application Notes and Protocols: Detecting pSer222 EB2 Phosphorylation Following CAF-382 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the detection and quantification of phosphorylated End-binding protein 2 (EB2) at serine 222 (pSer222 EB2) in response to treatment with CAF-382, a specific inhibitor of cyclin-dependent kinase-like 5 (CDKL5).[1][2][3] CDKL5 is a serine-threonine kinase crucial for neuronal development and function.[4] Its dysregulation is implicated in severe neurodevelopmental disorders.[4] EB2 is a known substrate of CDKL5, and its phosphorylation at Ser222 is a key indicator of CDKL5 kinase activity.[5] this compound has been identified as a potent and specific inhibitor of CDKL5, making it a valuable tool for studying CDKL5-mediated signaling pathways.[1][3] This protocol is designed to guide researchers in utilizing Western blotting to assess the efficacy of this compound in modulating the phosphorylation state of EB2.
Signaling Pathway
The signaling pathway involves the kinase CDKL5, which phosphorylates the microtubule-associated protein EB2 at serine 222. Treatment with this compound is expected to inhibit CDKL5 activity, leading to a decrease in the phosphorylation of EB2 at this site.
Caption: Signaling pathway of CDKL5-mediated EB2 phosphorylation and its inhibition by this compound.
Experimental Protocol
This protocol is optimized for cultured cells, such as rat primary neurons, but can be adapted for other cell types or tissue lysates.[1]
Materials and Reagents
-
Cell Culture: Rat primary neurons or other appropriate cell line.
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%), running buffer, and loading buffer.
-
Western Blot: PVDF membrane, transfer buffer, and transfer system.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][7]
-
Primary Antibodies:
-
Rabbit anti-pSer222 EB2
-
Mouse anti-total EB2
-
Mouse anti-β-Actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding SDS-PAGE loading buffer and heating.
-
Load equal amounts of protein per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against pSer222 EB2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total EB2 and a loading control like β-Actin.
-
Experimental Workflow
The overall experimental process from cell treatment to data analysis is outlined below.
Caption: Step-by-step workflow for Western blot analysis of pSer222 EB2.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations. The band intensities for pSer222 EB2 should be normalized to the total EB2 levels, which are in turn normalized to the loading control.
| Treatment Group | Concentration (nM) | Normalized pSer222 EB2 / Total EB2 (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| This compound | 5 | 0.85 | 0.09 |
| This compound | 50 | 0.52 | 0.06 |
| This compound | 500 | 0.21 | 0.04 |
Troubleshooting and Key Considerations
-
Phosphatase Inhibition: It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of EB2.[6][7]
-
Blocking Agent: Use BSA for blocking instead of non-fat milk, as milk contains phosphoproteins that can lead to high background.[7]
-
Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers can interfere with the detection of phosphorylated proteins.[9]
-
Antibody Validation: Ensure the specificity of the anti-pSer222 EB2 antibody. A negative control, such as phosphatase-treated cell lysates, can be used to confirm that the antibody is specific to the phosphorylated form of the protein.[9]
-
Dose-Response and Time-Course: To fully characterize the effect of this compound, it is recommended to perform a dose-response experiment with multiple concentrations and a time-course experiment to determine the optimal treatment duration.[9]
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Performing a Dose-Response Curve with CAF-382
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for performing a dose-response curve analysis of CAF-382, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and other Cyclin-Dependent Kinases (CDKs).[1][2] Two primary protocols are presented: a target-specific assay measuring the inhibition of a downstream substrate phosphorylation and a general cell viability assay to assess the cytotoxic or cytostatic effects of the compound. These protocols are designed to be adaptable to various research and drug development settings.
Introduction to this compound
This compound is a chemical probe that acts as a potent and cell-active inhibitor of CDKL5 and several CDKs, including CDK9, CDK16, CDK17, and CDK18.[2] It is an analog of SNS-032 and has been shown to block the phosphorylation of the CDKL5 substrate EB2.[1][3] Understanding the dose-dependent effects of this compound is crucial for its application in studying CDKL5 biology and for potential therapeutic development. A dose-response curve is a fundamental tool to quantify the relationship between the concentration of a drug and its biological effect.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of CDKL5 kinase activity. CDKL5 is a serine-threonine kinase that plays a critical role in neuronal development and function.[3][4] Inhibition of CDKL5 by this compound leads to a reduction in the phosphorylation of its downstream substrates, such as EB2.[1][5]
Figure 1: Simplified signaling pathway of this compound action.
Protocol 1: Target-Specific Dose-Response Assay - Inhibition of EB2 Phosphorylation
This protocol is adapted from studies demonstrating this compound's effect on its direct target's substrate in primary neurons and hippocampal slices.[5][6] It can be adapted for cultured cell lines expressing CDKL5 and EB2.
Experimental Workflow
Figure 2: Experimental workflow for the target-specific assay.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture primary neurons or a suitable cell line (e.g., SH-SY5Y) under standard conditions.
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-EB2 (pSer222), total EB2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-EB2 signal to the total EB2 signal for each sample.
-
Further normalize these values to the loading control.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of inhibition of EB2 phosphorylation against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[7]
-
Data Presentation
| This compound Conc. (nM) | Log [this compound] | Normalized pEB2/Total EB2 (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | - | 1.00 ± 0.08 | 0 |
| 1 | 0 | 0.95 ± 0.07 | 5 |
| 5 | 0.70 | 0.82 ± 0.06 | 18 |
| 10 | 1.00 | 0.65 ± 0.05 | 35 |
| 50 | 1.70 | 0.40 ± 0.04 | 60 |
| 100 | 2.00 | 0.21 ± 0.03 | 79 |
| 500 | 2.70 | 0.08 ± 0.02 | 92 |
| 1000 | 3.00 | 0.04 ± 0.01 | 96 |
Protocol 2: General Cell Viability Dose-Response Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Other suitable assays include CellTiter-Glo® (luminescent, measures ATP)[10][11], WST-1, and XTT assays.[12]
Experimental Workflow
Figure 3: Experimental workflow for the MTT cell viability assay.
Detailed Methodology
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells (or add compound directly if using a 2x concentration) and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][14]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[15][16]
-
Data Presentation
| This compound Conc. (µM) | Log [this compound] | Absorbance at 570 nm (Mean ± SD) | % Viability |
| 0 (Vehicle) | - | 0.85 ± 0.05 | 100 |
| 0.01 | -2.00 | 0.83 ± 0.04 | 97.6 |
| 0.1 | -1.00 | 0.75 ± 0.06 | 88.2 |
| 0.5 | -0.30 | 0.58 ± 0.05 | 68.2 |
| 1 | 0 | 0.44 ± 0.03 | 51.8 |
| 5 | 0.70 | 0.21 ± 0.02 | 24.7 |
| 10 | 1.00 | 0.10 ± 0.01 | 11.8 |
| 50 | 1.70 | 0.06 ± 0.01 | 7.1 |
Concluding Remarks
The provided protocols offer robust methods for determining the dose-response relationship of this compound. The choice between a target-specific assay and a general cell viability assay will depend on the specific research question. For mechanistic studies, the EB2 phosphorylation assay is highly relevant. For assessing the overall cellular impact and for initial screening purposes, a cell viability assay like the MTT or CellTiter-Glo assay is more appropriate. Accurate determination of the dose-response curve and the IC50 value is a critical step in the preclinical evaluation of any compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Utilizing CAF-382 in Cell-Based Assays to Study Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders. Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for normal brain development and synaptic function. The small molecule CAF-382 is a potent and specific inhibitor of CDKL5, making it a valuable tool for elucidating the role of this kinase in synaptic plasticity.[1][2][3] These application notes provide detailed protocols for using this compound in cell-based assays to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of synaptic plasticity.
Mechanism of Action
This compound is an analog of SNS-032 and acts as a potent inhibitor of CDKL5 and several cyclin-dependent kinases (CDKs), with weak affinity for GSK3α/β.[1][4] In neurons, this compound has been shown to inhibit the phosphorylation of CDKL5 substrates, such as End-binding protein 2 (EB2), in a dose-dependent manner.[5][6] Functionally, acute inhibition of CDKL5 by this compound in hippocampal slices selectively reduces postsynaptic AMPA-type glutamate (B1630785) receptor-mediated responses and impairs hippocampal LTP.[2][7] This suggests a primary postsynaptic role for CDKL5 in regulating synaptic strength and plasticity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| CDKL5 IC50 (Biochemical) | 6.7 ± 0.9 nM | In vitro kinase assay | [8] |
| EB2 Phosphorylation Inhibition (IC50) | ~50 nM | Rat Primary Neurons | [6] |
| GSK3β IC50 | >10,000 nM | NanoBRET assay | [6] |
Table 2: Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| This compound Concentration | Inhibition of fEPSP Slope Potentiation | Time Point Post-Induction | Reference |
| 100 nM | Significant reduction | 60 minutes | [7] |
| 100 nM | Significant reduction | 30 minutes | [7] |
Table 3: Effects of this compound on Phosphorylation of CDKL5 Substrates
| Substrate | This compound Concentration | Change in Phosphorylation | Cell Type | Reference |
| EB2 (pSer222) | 10 nM | Reduced | Rat Hippocampal Slices | [5] |
| EB2 (pSer222) | 45 nM | Reduced | Rat Hippocampal Slices | [5] |
| EB2 (pSer222) | 100 nM | Reduced (0.49 ± 0.02 of control) | Rat Hippocampal Slices | [5] |
| β-catenin (GSK3β substrate) | Up to 5 µM | No significant change | Rat Primary Neurons | [5] |
Signaling Pathways & Experimental Workflows
CDKL5 Signaling in Synaptic Plasticity
The following diagram illustrates the known signaling pathway of CDKL5 at the synapse and the point of intervention by this compound. CDKL5 is localized at the postsynaptic density (PSD) through its interaction with PSD-95.[9][10][11] It plays a role in regulating dendritic spine morphology and stability, potentially through its interaction with Rac1, a key regulator of the actin cytoskeleton.[9] Inhibition of CDKL5 by this compound disrupts these downstream signaling events, leading to alterations in synaptic plasticity.
Experimental Workflow for Studying this compound Effects on LTP
This diagram outlines the key steps for investigating the impact of this compound on Long-Term Potentiation (LTP) in acute hippocampal slices.
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol is adapted from established methods for culturing primary neurons.
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated plates or coverslips
Procedure:
-
Dissect hippocampi from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with papain solution at 37°C for 15-30 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer and plate neurons at a desired density (e.g., 2.5 x 10^5 cells/mL) on Poly-D-lysine coated surfaces.
-
Incubate cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform half-media changes every 3-4 days. Neurons are typically ready for experiments between DIV (days in vitro) 14-21.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol details the induction and recording of LTP in the CA1 region of the hippocampus.
Materials:
-
P20-30 rats
-
Vibratome
-
Ice-cold sucrose-based artificial cerebrospinal fluid (sACSF)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Bipolar stimulating electrode and glass recording microelectrode
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO)
Procedure:
-
Rapidly decapitate the rat and dissect the brain in ice-cold sACSF.
-
Prepare 400 µm thick sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in a holding chamber with carbogen-gassed aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber continuously perfused with aCSF (2-3 mL/min) at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSP responses for 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Apply this compound to the perfusing aCSF at the desired final concentration (e.g., 100 nM) and allow it to equilibrate for at least 20-30 minutes.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).[7]
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-LTP baseline.
Protocol 3: Western Blot Analysis of Synaptic Protein Phosphorylation
This protocol allows for the assessment of changes in the phosphorylation state of CDKL5 substrates and other synaptic proteins following this compound treatment.
Materials:
-
Cultured primary neurons or hippocampal slices
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EB2, anti-total-EB2, anti-PSD-95, anti-p-AMPA-R, anti-total-AMPA-R)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured neurons or hippocampal slices with various concentrations of this compound (e.g., 10 nM - 1 µM) for a specified duration (e.g., 1-2 hours).
-
Lyse the cells or tissue in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 4: Immunocytochemistry for Synaptic Markers
This protocol is for visualizing the localization and expression of synaptic proteins in cultured neurons treated with this compound.
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-Synapsin I, anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat cultured neurons with this compound at the desired concentration and duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence or confocal microscope and analyze synaptic protein expression and colocalization.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of CDKL5 in synaptic plasticity. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in various cell-based assays to dissect the molecular mechanisms by which CDKL5 regulates synaptic function. By employing these electrophysiological, biochemical, and imaging techniques, scientists can further unravel the complexities of synaptic plasticity and its dysregulation in neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. researchgate.net [researchgate.net]
- 4. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 8. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CAF-382: A Specific CDKL5 Kinase Inhibitor for Studying Neuronal Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAF-382 is a potent and specific inhibitor of Cyclin-dependent kinase-like 5 (CDKL5), a serine-threonine kinase crucial for proper brain development and function.[1][2][3] Pathological mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy, intellectual disability, and motor impairments.[2] Understanding the precise roles of CDKL5 kinase activity is therefore of significant interest.
This compound has emerged as a valuable chemical tool to investigate the acute functions of CDKL5, overcoming some limitations of genetic models which may involve compensatory mechanisms.[1] Notably, this compound exhibits high selectivity for CDKL5 with minimal off-target effects on Glycogen Synthase Kinase 3β (GSK3β), a common issue with other kinase inhibitors.[2][4]
These application notes provide a comprehensive overview of the use of this compound in studying neuronal physiology, with a focus on its characterized effects in primary neuron cultures and hippocampal slices. While direct studies on motor neuron survival are not yet extensively documented, the protocols and data presented here offer a foundational framework for investigating the role of CDKL5 in various neuronal subtypes, including motor neurons.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes | Reference |
| CDKL5 | Potent Inhibition | Robustly inhibited CDKL5 in a dose-dependent manner in kinase assays. | [4] |
| GSK3β | >1800 nM | Weak affinity and inhibitory activity. No significant inhibition of β-catenin phosphorylation, a downstream target of GSK3β, was observed in primary neurons. | [2][3][4] |
Table 2: Cellular Activity of this compound in Primary Neuronal Cultures
| Experiment | Cell Type | This compound Concentration | Duration | Measured Effect | Reference |
| Inhibition of CDKL5 Activity | DIV14-15 Rat Primary Cortical Neurons | 5 nM - 5 µM | 1 hour | Significant reduction in phosphorylation of EB2 at Ser222 (pSer222 EB2) starting at 5 nM. | [2][3] |
| Selectivity over GSK3β | DIV14-15 Rat Primary Cortical Neurons | 5 nM - 5 µM | 1 hour | No change in phosphorylation of β-catenin (Ser33/37/Thr41). | [2][4] |
Table 3: Activity of this compound in Acute Hippocampal Slices
| Experiment | Tissue Source | This compound Concentration | Duration | Measured Effect | Reference |
| Inhibition of CDKL5 Activity | P20-30 Rat Hippocampal Slices | 45 nM, 100 nM | 2 hours | Dose-dependent reduction in EB2 phosphorylation. | [2] |
| Effect on Synaptic Transmission | Rat Hippocampal Slices | 100 nM | 1 hour | Primarily postsynaptic effect, selectively reducing AMPA-type glutamate (B1630785) receptor-mediated responses. | [1] |
| Effect on Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 100 nM | 1 hour | Significant reduction of hippocampal LTP. | [1][4] |
Signaling Pathways and Experimental Workflows
Caption: this compound selectively inhibits CDKL5 kinase activity.
Caption: Workflow for assessing this compound activity in primary neurons.
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Rat Cortical Neuron Cultures
This protocol is adapted from methodologies described for studying CDKL5 inhibitors.[4]
Materials:
-
Embryonic day 18.5 (E18.5) Long-Evans rat embryos
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Neuron Isolation:
-
Dissect cortices from E18.5 rat embryos in cold HBSS.
-
Wash the dissected tissue three times with HBSS.
-
Incubate the tissue with 0.25% trypsin for 15 minutes at 37°C.
-
Gently dissociate the tissue by trituration to obtain a single-cell suspension.
-
-
Cell Plating:
-
Plate the dissociated neurons onto poly-D-lysine coated plates at a desired density in supplemented Neurobasal medium.
-
Culture the neurons for 14-15 days in vitro (DIV) at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. Ensure the final DMSO concentration is consistent across all conditions (and typically <0.1%).
-
On DIV14 or DIV15, replace the existing medium with the medium containing the desired concentrations of this compound (e.g., 5 nM to 5 µM) or vehicle control (DMSO).
-
Incubate the cultures for 1 hour at 37°C.
-
-
Protein Extraction and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Collect the cell lysates and determine protein concentration using a standard assay (e.g., BCA).
-
Analyze the protein lysates by Western blotting using antibodies against pSer222 EB2, total EB2, p-β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., β-actin).
-
Protocol 2: Treatment of Acute Hippocampal Slices
This protocol allows for the study of this compound in a more intact tissue preparation.[2][4]
Materials:
-
P20-30 Long-Evans rats
-
Vibratome
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2
-
Recovery chamber with aCSF
-
This compound
-
Lysis buffer
Procedure:
-
Slice Preparation:
-
Anesthetize a P20-30 rat and perfuse transcardially with ice-cold aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold aCSF.
-
Transfer the slices to a recovery chamber containing aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
This compound Incubation:
-
Transfer recovered slices to a new chamber containing aCSF with the desired concentration of this compound (e.g., 100 nM) or vehicle.
-
Incubate the slices for 2 hours, ensuring continuous oxygenation.
-
-
Tissue Lysis and Analysis:
-
Following incubation, dissect the CA1 region of the hippocampus (or use the whole slice).
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Perform Western blot analysis as described in Protocol 1 to assess the phosphorylation status of EB2.
-
-
Electrophysiology (Optional):
-
For functional studies, transfer the incubated slices to a recording chamber for electrophysiological recordings to measure synaptic transmission and plasticity (e.g., field excitatory postsynaptic potentials, fEPSPs).
-
Application to Motor Neuron Survival Studies
While the provided literature does not contain direct experiments on this compound and motor neuron survival, the established protocols can be adapted for this purpose.
Proposed Experimental Design:
-
Culture System: Utilize primary spinal motor neuron cultures isolated from embryonic rodents or motor neurons differentiated from induced pluripotent stem cells (iPSCs).
-
Induction of Cell Death: Induce motor neuron death using established stressors relevant to motor neuron diseases, such as excitotoxicity (glutamate), oxidative stress (H2O2), or ER stress (tunicamycin).
-
This compound Treatment: Pre-treat or co-treat the motor neuron cultures with varying concentrations of this compound.
-
Survival Assay: Quantify motor neuron survival using methods such as immunocytochemistry for motor neuron markers (e.g., SMI-32, ChAT) followed by cell counting, or by using viability assays like MTT or LDH release.
-
Mechanistic Analysis: Perform Western blot analysis to confirm CDKL5 inhibition (pEB2 levels) and to investigate the downstream signaling pathways potentially involved in motor neuron survival, such as the Akt or MAPK pathways.
This approach would help elucidate the potential role of CDKL5 kinase activity in motor neuron health and disease, and determine if its inhibition by this compound confers any neuroprotective effects.
References
- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Application Notes and Protocols for In Vivo Administration of CAF-382 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382 is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase implicated in neurodevelopmental disorders and potentially other diseases.[1][2][3] It is an analog of SNS-032, a pan-CDK inhibitor with activity against CDK2, 7, and 9.[2] While this compound has demonstrated efficacy in inhibiting CDKL5 activity in in vitro and ex vivo models, its application in in vivo settings is currently limited by low blood-brain barrier penetration.[1][4][5][6]
These application notes provide a summary of the available pharmacokinetic data for this compound in mice and detail established in vivo protocols for its analog, SNS-032. These protocols can serve as a valuable starting point for designing in vivo studies with this compound, particularly for investigating its effects on peripheral targets or for studies involving administration routes that bypass the blood-brain barrier.
Data Presentation
Pharmacokinetics of this compound in Mice
Pharmacokinetic studies have been conducted on this compound (referred to as compound B1 in the cited literature) in mice. The compound exhibits good aqueous solubility and stability in mouse liver microsomes.[4] However, in vivo studies revealed low penetration into the brain.[4] The following tables summarize the key pharmacokinetic parameters of this compound following a single intraperitoneal (i.p.) injection.
Table 1: Plasma Pharmacokinetics of this compound in Mice [7]
| Time Point | Plasma Concentration (ng/mL) |
| 5 min | 1558.5 |
| 15 min | 1195.5 |
| 30 min | 1024.5 |
| 1 hr | 732.0 |
| 2 hr | 462.0 |
| 4 hr | 237.0 |
| 8 hr | 69.0 |
| 24 hr | 3.0 |
Table 2: Brain and Plasma Concentrations of this compound in Mice After Intraperitoneal Administration [7]
| Dose | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| 2.29 mg/kg | 15 min | 26.0 | 1195.5 | 0.02 |
| 2.29 mg/kg | 1 hr | 19.0 | 732.0 | 0.03 |
| 7.63 mg/kg | 15 min | 60.0 | 3858.0 | 0.02 |
| 7.63 mg/kg | 1 hr | 44.0 | 2217.0 | 0.02 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of CDKL5 kinase activity. CDKL5 is a serine-threonine kinase that plays a crucial role in neuronal development and function. Its inhibition can affect downstream signaling pathways involved in synaptic plasticity and other cellular processes.
Caption: Inhibition of CDKL5 kinase activity by this compound.
Experimental Protocols
Given the limited in vivo data for this compound, the following protocols for its analog, SNS-032, in xenograft mouse models are provided as a reference for initiating in vivo studies targeting peripheral disease models.
General Xenograft Model Protocol (Adapted from SNS-032 studies)
This protocol outlines a general workflow for assessing the antitumor activity of a compound in a xenograft mouse model.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
CAF-382 preparation and storage for long-term use.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and long-term storage of CAF-382, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and a pan-Cyclin-Dependent Kinase (CDK) inhibitor. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for reproducible experimental outcomes.
Introduction
This compound is a valuable chemical probe for studying the roles of CDKL5 and various CDKs in cellular processes.[1] It has been shown to inhibit CDKL5, blocking the phosphorylation of the EB2 domain, and has demonstrated weak affinity for GSK3α/β.[1] Proper handling and storage are paramount to ensure its stability and efficacy in long-term research applications.
Physicochemical Properties and Stability
A summary of the known physicochemical properties and stability data for this compound is presented below.
| Property | Data |
| Purity | Typically ≥99% (Verify with vendor's Certificate of Analysis) |
| Molecular Formula | C₂₂H₂₇N₅O₂S |
| Molecular Weight | 441.55 g/mol |
| Solubility | Soluble in DMSO. |
| Solid Storage | Store at 4°C, protected from light.[1] |
| Solution Storage | Store in a suitable solvent at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh 4.4155 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 ml of DMSO for every 4.4155 mg of powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed and protected from light.
Long-Term Storage Protocol
For maintaining the integrity of this compound over extended periods, the following storage protocol is recommended.
Protocol:
-
Initial Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) in a high-quality, anhydrous solvent such as DMSO.
-
Aliquoting for Single Use: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Inert Gas Overlay (Optional but Recommended): For maximum stability, before sealing the vials for long-term storage, consider purging the headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
-
Storage Conditions: Store the aliquots in a freezer at -80°C. This temperature is generally recommended for the long-term preservation of organic compounds in solution.
-
Light Protection: Always store this compound, both in solid form and in solution, protected from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Record Keeping: Maintain a detailed inventory of the stored aliquots, including the date of preparation, concentration, and lot number.
-
Quality Control: For long-term studies, it is advisable to periodically assess the purity and concentration of a stored aliquot using analytical methods such as High-Performance Liquid Chromatography (HPLC) to ensure its integrity.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an inhibitor of CDKL5 and other CDKs. The primary known downstream effect of CDKL5 inhibition by this compound is the reduction of EB2 phosphorylation.
References
Determining the Potency of CAF-382 as a CDKL5 Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of CAF-382, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). The methodologies outlined herein are designed to guide researchers in accurately assessing the potency and selectivity of this compound, which is crucial for its application in studying CDKL5 biology and its potential therapeutic development.
Introduction to CDKL5 and this compound
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine kinase that is highly expressed in the brain and plays a critical role in neuronal development and function.[1] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy. Given its importance in neuronal physiology, CDKL5 has emerged as a significant drug target.
This compound (also known as SGC-CAF382-1) is a chemical probe that has been identified as a potent inhibitor of CDKL5.[2] It is an analog of SNS-032 and also exhibits inhibitory activity against several cyclin-dependent kinases (CDKs).[2][3] Understanding the precise potency of this compound against CDKL5 is essential for its use as a research tool to dissect the cellular functions of this kinase and to evaluate its therapeutic potential.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against CDKL5 and a panel of other kinases to determine its potency and selectivity. The following table summarizes the reported IC50 values.
| Kinase | Assay Type | IC50 (nM) |
| CDKL5 | Binding Assay (Luceome) | 6.7 [2] |
| CDKL5 | Cellular Assay (NanoBRET) | 10 [2] |
| CDK9 | Enzymatic Assay | 20[2] |
| CDK9 | Cellular Assay (NanoBRET) | 280[2] |
| CDK16 | Enzymatic Assay | 62[2] |
| CDK16 | Cellular Assay (NanoBRET) | 390[2] |
| CDK17 | Enzymatic Assay | 89[2] |
| CDK17 | Cellular Assay (NanoBRET) | 240[2] |
| CDK18 | Enzymatic Assay | 100[2] |
| CDK18 | Cellular Assay (NanoBRET) | 260[2] |
| GSK3α/β | - | >1800[3] |
Signaling Pathway and Experimental Workflow
To visually represent the role of CDKL5 and the experimental approach to determine the IC50 of its inhibitor, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 of this compound for CDKL5 inhibition using a luminescence-based in vitro kinase assay.
Protocol 1: In Vitro CDKL5 Kinase Assay using ADP-Glo™
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDKL5 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate for CDKL5
-
This compound (as a 10 mM stock in DMSO)
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100
-
ATP (10 mM stock)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Further dilute the compound serial dilutions in kinase buffer to achieve the final desired concentrations in the assay.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of CDKL5 enzyme solution (e.g., 5-10 ng/µL in kinase buffer).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture. For example, a mixture containing 100 µM MBP and 50 µM ATP in kinase buffer. The optimal ATP concentration should be close to the Km value for CDKL5 if known.
-
Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the reaction plate for 60 minutes at 30°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves:
-
Adding 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Adding 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay using NanoBRET™
This protocol provides a general framework for a NanoBRET™ assay to measure the binding affinity of this compound to CDKL5 in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding CDKL5 fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
This compound (as a 10 mM stock in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
Transfection reagent (e.g., FuGENE® HD)
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the CDKL5-NanoLuc® fusion vector and a carrier DNA. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ tracer in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the wells containing the transfected cells.
-
Immediately add the NanoBRET™ tracer to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the IC50 of this compound for CDKL5 inhibition. The potent and selective nature of this compound makes it a valuable tool for investigating the physiological and pathological roles of CDKL5. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating advancements in the understanding of CDKL5 biology and the development of novel therapeutics for CDKL5-related disorders.
References
Troubleshooting & Optimization
Troubleshooting CAF-382 solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with CAF-382 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a potent inhibitor of cyclin-dependent kinase-like 5 (CDKL5) and several other cyclin-dependent kinases (CDKs), including CDK9, CDK16, CDK17, and CDK18.[1][2] Its mechanism of action involves blocking the phosphorylation activity of these kinases, which plays a crucial role in various cellular processes.[1] It has been developed as a selective inhibitor with minimal activity against GSK3α/β.[1][3]
Q2: I am observing precipitation of this compound when I dilute it into my aqueous assay buffer. What are the common causes for this?
Poor aqueous solubility is a common challenge for many small molecule inhibitors.[4][5][6] Several factors can contribute to the precipitation of this compound in aqueous buffers:
-
Low intrinsic water solubility: While one report suggests this compound is very soluble in water, this might be under specific conditions.[7] The complex structure of many kinase inhibitors often leads to poor solubility in neutral aqueous solutions.
-
"Salting out" effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules like this compound.
-
pH of the buffer: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[5][8]
-
Buffer composition: Components in your buffer, such as certain ions or additives, might interact with this compound and reduce its solubility.
-
High final concentration: The desired final concentration of this compound in your experiment might exceed its solubility limit in the specific aqueous buffer being used.
-
Solvent shock: Rapid dilution of a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving a wide range of small molecules for in vitro assays.[9]
Q4: Are there any known off-targets for this compound that I should be aware of in my experiments?
This compound demonstrates good selectivity for CDKL5 and several CDKs.[2] However, like most kinase inhibitors, it can exhibit off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration in your experiments to minimize potential off-target activities.[2] One of the key advantages of this compound is its lack of GSK3 inhibition at appropriate concentrations.[2][3]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound in aqueous buffer.
This is a common issue encountered when working with small molecule inhibitors. The following troubleshooting steps and experimental protocols can help you address this problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used if the compound is difficult to dissolve.[10]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous assay buffer
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to create an intermediate stock that is 100x to 1000x the final desired concentration.
-
Add the aqueous buffer to your experimental tube first.
-
While vortexing the aqueous buffer, add the required volume of the intermediate DMSO stock of this compound. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 3: Assessing the Impact of Buffer pH on this compound Solubility
-
Materials:
-
This compound stock solution (in DMSO)
-
A series of your base aqueous buffer adjusted to different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
-
Procedure:
-
Prepare a set of tubes, each containing one of the different pH buffers.
-
Add this compound from a concentrated stock to each buffer to the desired final concentration.
-
Incubate the tubes at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the tubes and measure the concentration of this compound remaining in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
Quantitative Data Summary
| Parameter | Modification | Expected Impact on Solubility | Rationale |
| pH | Adjusting pH away from the compound's pI | Increase | For ionizable compounds, solubility is higher when the molecule is in its charged state.[8] |
| Co-solvents | Adding a small percentage (e.g., 0.1-1%) of an organic solvent like DMSO or ethanol | Increase | These solvents can help to keep hydrophobic compounds in solution.[11] |
| Detergents | Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) | Increase | Detergents can form micelles that encapsulate and solubilize hydrophobic molecules.[10] |
| Temperature | Increasing the temperature | Generally increases | For most solids, solubility increases with temperature. However, this may not be compatible with all experimental setups. |
| Ionic Strength | Decreasing the salt concentration | May Increase | High salt concentrations can lead to a "salting out" effect, reducing the solubility of non-polar molecules. |
Signaling Pathway
This compound is an inhibitor of CDKL5, a serine/threonine kinase. The downstream signaling of CDKL5 is complex and not fully elucidated, but it is known to be involved in neuronal development and synaptic function.
Caption: The inhibitory action of this compound on the CDKL5 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing CAF-382 concentration to minimize off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CAF-382 to minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for early brain development and function.[1][2] It also shows activity against several cyclin-dependent kinases (CDKs).[3]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for CDKL5, it can inhibit other kinases, particularly at higher concentrations. The most significant off-targets belong to the CDK family, including CDK9, CDK16, CDK17, and CDK18.[3] It displays weak affinity for GSK3α/β.[4]
Q3: What is the recommended concentration range for using this compound to maintain selectivity for CDKL5?
A3: For high selectivity towards CDKL5 in cell-based assays, it is recommended to use concentrations of ≤100 nM.[5] At these concentrations, this compound has been shown to effectively inhibit CDKL5 activity with minimal engagement of its known off-target kinases.
Q4: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A4: The optimal concentration can vary between cell types and experimental conditions. It is best practice to perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of CDKL5 activity, measured by reduced phosphorylation of a downstream target like EB2) without causing significant off-target effects or cytotoxicity.
Q5: How should I prepare and store this compound?
A5: Like most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. To avoid solubility issues and cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed. | The concentration of this compound is too high, leading to significant off-target effects. | Perform a dose-response experiment to identify the lowest effective concentration. A kinome-wide selectivity screen can also help identify unintended kinase targets that might be contributing to toxicity. |
| The DMSO concentration in the final culture medium is too high. | Ensure the final DMSO concentration is within a tolerable range for your cell line (typically ≤0.1%). Run a vehicle control (cells treated with DMSO alone) to assess its toxicity. | |
| Inconsistent or unexpected experimental results. | Off-target effects are interfering with the experimental readout. | Use a lower concentration of this compound. If possible, confirm the phenotype with a structurally different CDKL5 inhibitor that has a distinct off-target profile. |
| The inhibitor is paradoxically activating a signaling pathway. | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using techniques like Western blotting or phosphoproteomics to identify any unexpectedly activated pathways. | |
| No observable on-target effect. | The concentration of this compound is too low. | Gradually increase the concentration of this compound in your experiment. |
| The inhibitor has degraded due to improper storage. | Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. |
Data Presentation
Table 1: Kinase Selectivity Profile of SGC-CAF382-1
This table summarizes the inhibitory activity of SGC-CAF382-1 (a chemical probe identical to this compound) against its primary target (CDKL5) and known off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate higher potency.
| Kinase Target | Assay Type | IC50 (nM) |
| CDKL5 | NanoBRET | 10 |
| CDK9 | NanoBRET | 240 |
| CDK16 | NanoBRET | 390 |
| CDK17 | NanoBRET | 280 |
| CDK18 | NanoBRET | 320 |
| GSK3α | NanoBRET | >10,000 |
| GSK3β | NanoBRET | >10,000 |
Data sourced from SGC-CAF382-1 probe documentation.
Experimental Protocols
Protocol: Determining Cellular Target Engagement and Apparent Affinity using the NanoBRET™ Target Engagement Assay
This protocol provides a detailed methodology to quantify the interaction of this compound with its target kinase (CDKL5) and potential off-targets within intact cells.
1. Cell Preparation: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Pen/Strep. b. For transfection, mix the plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase (e.g., CDKL5-nLuc) with a transfection carrier DNA in OptiMEM. c. Add the transfection reagent (e.g., FuGene HD) to the DNA mixture and incubate for 20 minutes at room temperature to allow for the formation of DNA-vesicles. d. Add the transfection mixture to the cells and culture for 18-24 hours to allow for protein expression.
2. Assay Plate Preparation: a. Prepare serial dilutions of this compound in OptiMEM, typically ranging from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 1 nM). b. Dispense a small volume (e.g., 100 nl) of each this compound dilution into a white, 384-well assay plate.
3. Cell Treatment and Equilibration: a. Trypsinize and resuspend the transfected cells in OptiMEM at a concentration of 2x10^5 cells/mL. b. Add the cell suspension to the assay plate containing the this compound dilutions. c. Add the NanoBRET™ fluorescent tracer that binds to the target kinase. d. Allow the plate to equilibrate for 2 hours at 37°C in a 5% CO2 incubator.
4. Signal Measurement: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor. b. Add the substrate solution to each well of the assay plate. c. Within 20 minutes, measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped with appropriate filters for the donor (NanoLuc®, ~450 nm) and acceptor (fluorescent tracer, ~610 nm).
5. Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm). b. Plot the BRET ratio against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the target kinase.
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration using a target engagement assay.
Caption: Simplified signaling pathway of CDKL5 and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Low Blood-Brain Barrier Penetration of CAF-382
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low blood-brain barrier (BBB) penetration of the CDKL5 inhibitor, CAF-382, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine/threonine kinase crucial for normal brain development and function. It is an analog of the pan-CDK inhibitor SNS-032 but exhibits greater selectivity for CDKL5 and lacks significant activity against GSK3α/β at effective concentrations.[1][2] this compound exerts its effect by inhibiting the kinase activity of CDKL5, thereby preventing the phosphorylation of its downstream substrates, such as End-binding protein 2 (EB2).[1][2]
Q2: Why is the blood-brain barrier penetration of this compound a concern for in vivo studies?
A2: While this compound is effective in cellular assays and ex vivo brain slice models, its therapeutic potential for neurological disorders is limited by its low penetration across the blood-brain barrier in vivo.[2][3] This restricts the concentration of the inhibitor that can reach its target, CDKL5, in the central nervous system (CNS), potentially leading to a lack of efficacy in animal models of neurological diseases.
Q3: What are the key physicochemical properties of this compound that may contribute to its low BBB penetration?
A3: While a comprehensive analysis would require experimental data, we can infer potential reasons based on its known properties. Key factors influencing BBB penetration include molecular weight, lipophilicity (cLogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Compounds with high molecular weight, low lipophilicity, and high polar surface area tend to have poor BBB penetration.
Q4: How does this compound compare to its parent compound, SNS-032, in terms of BBB penetration?
Troubleshooting Guide: Addressing Low In Vivo Efficacy of this compound
This guide provides a systematic approach to troubleshooting experiments where low BBB penetration of this compound is a suspected cause of poor in vivo efficacy.
Problem: Lack of expected pharmacological effect of this compound in the CNS of animal models.
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Caption: Troubleshooting workflow for addressing low in vivo BBB penetration of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and SNS-032
| Property | This compound (SGC-CAF382-1) | SNS-032 (BMS-387032) | Significance for BBB Penetration |
| Molecular Formula | C₁₆H₂₂N₄O₂S₂ | C₁₇H₂₁N₅O₂S | - |
| Molecular Weight | 366.50 g/mol | 380.48 g/mol | Generally, MW < 400-500 Da is preferred for passive diffusion across the BBB. Both are within a reasonable range. |
| cLogP | 0.16 | 2.49 | Higher lipophilicity (logP 1-3) is often associated with better BBB penetration. The lower cLogP of this compound suggests it is less lipophilic than SNS-032, which could contribute to lower passive diffusion. |
| Polar Surface Area (PSA) | 133.59 Ų | Not readily available | PSA > 90 Ų is often associated with poor BBB penetration. The high PSA of this compound is a likely contributor to its low brain permeability. |
| Hydrogen Bond Donors | 2 | Not readily available | Fewer H-bond donors (< 3-5) are generally preferred. |
| Hydrogen Bond Acceptors | 5 | Not readily available | Fewer H-bond acceptors (< 7) are generally preferred. |
Data for this compound from SGC-CAF382-1 probe information. Data for SNS-032 from DrugBank and other chemical suppliers.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Brain Penetration
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound in a rodent model.
Materials:
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This compound
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Vehicle for dosing (e.g., DMSO/Cremophor/Saline)
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Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
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LC-MS/MS system
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Homogenizer
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Equilibrium dialysis apparatus
Methodology:
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Dosing: Administer this compound to animals at a defined dose and route (e.g., intravenous or oral).
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Sample Collection: At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8 hours), collect blood (via cardiac puncture into EDTA tubes) and whole brains.
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Plasma and Brain Homogenate Preparation:
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Centrifuge blood to separate plasma.
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Homogenize brain tissue in a suitable buffer (e.g., PBS).
-
-
Determination of Unbound Fraction:
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Determine the fraction of this compound unbound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Quantification by LC-MS/MS:
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Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
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Analyze the samples to determine the total concentration of this compound in plasma (Cplasma) and brain (Cbrain).
-
-
Calculations:
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Kp = Cbrain / Cplasma
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Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
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Protocol 2: Western Blot for Assessing CDKL5 Activity (pEB2)
Objective: To determine the level of EB2 phosphorylation at Ser222 as a readout of CDKL5 kinase activity in brain tissue.
Materials:
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Brain tissue lysates
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-pEB2 (Ser222) and anti-total EB2
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Methodology:
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Protein Extraction and Quantification: Lyse brain tissue samples in RIPA buffer supplemented with phosphatase and protease inhibitors. Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary anti-pEB2 antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an anti-total EB2 antibody to normalize for protein loading.
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Densitometry Analysis: Quantify the band intensities and calculate the ratio of pEB2 to total EB2.
Signaling Pathway and Experimental Workflow Diagrams
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Caption: Simplified signaling pathway of CDKL5 and its inhibition by this compound.
References
Technical Support Center: Managing CAF-382 Stability in DMSO Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CAF-382 in dimethyl sulfoxide (B87167) (DMSO) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic molecules.[1] For cellular assays, it is crucial to ensure the final concentration of DMSO is low (ideally <0.1% to <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[2]
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For long-term stability, this compound DMSO stock solutions should be aliquoted into single-use volumes and stored at -80°C.[3][4] For short-term storage (up to one month), -20°C is acceptable.[4][5] It is also recommended to protect the solutions from light.[5]
Q3: How many times can I freeze-thaw my this compound DMSO stock solution?
A3: It is strongly recommended to minimize freeze-thaw cycles.[3][4] Studies on a diverse set of compounds have shown that while many are stable for several cycles, repeated freezing and thawing can introduce moisture from the atmosphere, potentially leading to degradation or precipitation.[3][6][7] For best results, aliquot the stock solution into volumes appropriate for single experiments.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can be due to the compound's low solubility at colder temperatures or the introduction of water.[8] Before use, allow the vial to equilibrate to room temperature.[9] You can try to redissolve the precipitate by vortexing or sonicating the solution.[1][8] If the precipitate does not redissolve, it may indicate compound degradation or insolubility, and the stock should be discarded.
Q5: Can I store my diluted this compound working solutions in aqueous media?
A5: It is not recommended to store diluted working solutions of this compound in aqueous media for extended periods.[8] Many small molecules have limited stability in aqueous solutions and should be prepared fresh before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the DMSO stock solution. | - Verify the storage conditions (temperature, light exposure). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Use anhydrous DMSO to prepare new stock solutions, as water can cause degradation.[6][7] - Perform a stability test on your stock solution (see Experimental Protocols section). |
| Precipitation observed in the stock solution upon thawing. | - Compound has come out of solution at low temperatures. - Introduction of water leading to reduced solubility. | - Warm the vial to room temperature and vortex or sonicate to redissolve.[1] - Ensure DMSO is anhydrous and vials are tightly sealed to prevent moisture absorption.[10][11] |
| Precipitation occurs when diluting the DMSO stock in aqueous buffer or media. | The compound's solubility limit is exceeded in the aqueous environment. | - Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).[2] - Make serial dilutions in DMSO first before the final dilution into the aqueous medium. - Vortex the solution immediately after dilution.[8] |
| Variability between different aliquots of the same stock solution. | - Incomplete initial dissolution of the compound. - Uneven degradation due to improper storage of some aliquots. | - Ensure the compound is fully dissolved during stock preparation using vortexing and/or sonication.[1] - Store all aliquots under identical, recommended conditions. |
Data on Small Molecule Stability in DMSO
While specific stability data for this compound is not publicly available, the following tables summarize general findings for small molecule stability in DMSO from various studies. This information can serve as a guideline for handling this compound.
Table 1: Effect of Storage Conditions on Compound Stability in DMSO
| Condition | General Observation | Reference |
| Water Content | Increased water content in DMSO is a more significant factor in compound degradation than oxygen.[6][7] 85% of compounds were found to be stable in DMSO/water (90/10) for 2 years at 4°C.[12] | [6][7][12] |
| Freeze/Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze/thaw cycles.[6][7] However, minimizing cycles is still best practice. | [6][7] |
| Storage Temperature | Most compounds are stable for extended periods when stored at -80°C.[3] Many compounds are stable for at least 15 weeks at 40°C in an accelerated stability study.[6][7] | [3][6][7] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature.[6][7] | [6][7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
- Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
- Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[10]
2. Storage Conditions:
- Store aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
- Include a set of aliquots for freeze-thaw cycle testing.
- Designate one aliquot as the time-zero (T=0) sample, which should be analyzed immediately.
3. Sample Analysis:
- At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
- Allow the aliquot to equilibrate to room temperature.
- Analyze the concentration and purity of this compound using a suitable analytical method like HPLC with UV or Mass Spectrometry (MS) detection.
- Compare the peak area of the this compound in the test samples to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Caption: Inhibition of CDKL5-mediated phosphorylation by this compound.
Caption: A logical workflow for troubleshooting common this compound stability issues.
Caption: A step-by-step workflow for assessing the stability of this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. dbaitalia.it [dbaitalia.it]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in CAF-382 treated cells.
This technical support center provides troubleshooting guides and frequently asked questions for researchers using CAF-382, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and a pan-Cyclin-Dependent Kinase (CDK) inhibitor.[1] This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an analog of SNS-032 and functions as a CDKL5 and pan-CDK inhibitor.[1] Its primary mechanism involves the inhibition of CDKL5, which blocks the phosphorylation of the CDKL5 E2 domain.[1] It has a weak affinity for GSK3α/β.[1]
Q2: What is the reported selectivity of this compound?
A2: this compound is a potent inhibitor of CDKL5. At concentrations of 100 nM or lower, it is highly selective for CDKL5 over off-target CDKs.[2] It does not have detectable activity for GSK3β at concentrations effective for CDKL5 inhibition.[2][3][4]
Q3: What are the expected on-target effects of this compound treatment?
A3: The primary on-target effect of this compound is the reduction of phosphorylation of CDKL5 substrates. A key downstream marker is the reduced phosphorylation of EB2 at Ser222.[1] In neuronal contexts, this can lead to alterations in synaptic plasticity and a reduction in long-term potentiation (LTP).[2][4]
Q4: How should I prepare and store this compound?
A4: For specific solubility and storage instructions, please refer to the manufacturer's data sheet. Generally, kinase inhibitors are dissolved in DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides for Unexpected Phenotypes
Case 1: Unexpected Cell Morphology Changes or Senescence-like Phenotype
Question: After treating my cells with this compound, I observed a dramatic change in cell morphology. The cells appear flattened and enlarged, which is not my expected outcome. Why is this happening?
Answer: This phenotype, while unexpected, can be associated with the pan-CDK inhibitory activity of this compound. Inhibition of cell cycle-related CDKs can lead to a G1 cell cycle arrest.[5] Prolonged arrest can induce a state resembling senescence, characterized by flattened and enlarged cell morphology.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell morphology.
Experimental Steps:
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Verify On-Target CDK Inhibition: Perform a Western blot to check the phosphorylation status of Retinoblastoma protein (Rb), a direct substrate of CDK4/6. A decrease in pRb will confirm cell cycle CDK inhibition.
-
Assess Cell Cycle Profile: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution. An accumulation of cells in the G1 phase would support the hypothesis of a G1 arrest.
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Test for Senescence Markers: Perform a β-galactosidase staining assay. A positive result (blue-staining cells) is a common marker for senescent cells.
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Titrate this compound Concentration: Conduct a dose-response experiment to determine if a lower concentration of this compound can achieve the desired CDKL5 inhibition without inducing the dramatic morphological changes.
Case 2: Paradoxical Increase in a Downstream Signaling Pathway
Question: I am investigating the effect of this compound on a specific signaling pathway. While I see the expected inhibition of CDKL5 activity, I also observe an unexpected increase in the phosphorylation of a protein in a parallel pathway (e.g., ERK). How can an inhibitor cause an increase in signaling?
Answer: This phenomenon is known as paradoxical pathway activation and can occur with kinase inhibitors.[7][8] Signaling pathways are often interconnected with complex feedback loops. By inhibiting one kinase, you may be inadvertently relieving a negative feedback mechanism on a parallel pathway, leading to its activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical pathway activation.
Experimental Steps:
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Confirm with a Different CDKL5 Inhibitor: Use a structurally unrelated CDKL5 inhibitor to see if the same paradoxical activation occurs. If so, it is more likely to be a consequence of CDKL5 inhibition rather than an off-target effect of this compound.
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Time-Course Experiment: Perform a time-course experiment to observe the dynamics of both the intended inhibition and the paradoxical activation. This can provide insights into the feedback mechanisms involved.
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Literature Review for Pathway Crosstalk: Investigate known crosstalk between the CDKL5 pathway and the unexpectedly activated pathway in your cell type.
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Use a Combination of Inhibitors: To confirm the hypothesis, use this compound in combination with an inhibitor for the paradoxically activated pathway and observe if this reverts the overall phenotype.
Case 3: Increased Cell Death or Cytotoxicity
Question: I expected a cytostatic effect (cell cycle arrest) from this compound, but I am observing significant cytotoxicity and cell death in my cultures. Why would a pan-CDK inhibitor be cytotoxic?
Answer: While many CDK4/6 inhibitors are cytostatic, pan-CDK inhibitors can be cytotoxic.[6] This is because some CDKs, such as CDK7 and CDK9, are involved in regulating transcription.[9] Inhibition of these transcriptional CDKs can lead to apoptosis. This compound, being a pan-CDK inhibitor, may have effects on these other CDKs, leading to cell death.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Steps:
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Confirm Apoptosis: Use assays such as Annexin V/PI staining followed by flow cytometry, or a Western blot for cleaved caspase-3 to confirm that the observed cell death is due to apoptosis.
-
Measure Inhibition of Transcriptional CDKs: If possible, assess the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a substrate of CDK7 and CDK9. A decrease in phosphorylation would indicate inhibition of transcriptional CDKs.[9]
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Compare with a Selective CDK4/6 Inhibitor: Treat your cells with a more selective CDK4/6 inhibitor (e.g., palbociclib). If this compound induces cell cycle arrest without cytotoxicity, it supports the hypothesis that the cell death observed with this compound is due to its broader CDK inhibition profile.
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Dose-Response and Time-Course: Determine the concentration and duration of this compound treatment at which cytotoxicity becomes apparent. It may be possible to find a therapeutic window that allows for CDKL5 inhibition without widespread cell death.
Data Presentation: Summary of this compound Activity
| Target | Activity | Concentration | Reference |
| CDKL5 | Inhibition of EB2 phosphorylation | Significant reduction at 5 nM | [1] |
| CDKL5 | Inhibition of EB2 phosphorylation | Significant reduction at 500 nM | [10] |
| CDKs | Pan-inhibitor activity | Not specified | [1] |
| GSK3α/β | Weak affinity/inhibition | >1.8 µM | [1] |
Experimental Protocols
Western Blot for Phosphorylated Proteins
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest and the total protein overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
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Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and wash with PBS.
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Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
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Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound inhibits CDKL5 and other CDKs.
Potential for Paradoxical Pathway Activation
Caption: Inhibition of negative feedback can lead to paradoxical activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 5. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 6. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell death induction in resting lymphocytes by pan-Cdk inhibitor, but not by Cdk4/6 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for using CAF-382 in high-throughput screening.
Technical Support Center: CAF-382
Welcome to the technical support center for this compound, a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). This guide provides best practices, troubleshooting advice, and detailed protocols for utilizing this compound in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the nicotinamide-binding domain of the PARP1 enzyme. This prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP1 by this compound leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate assay buffer or cell culture medium immediately before use.
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. We recommend a 10-point dose-response curve, starting from 10 µM and using a 1:3 serial dilution.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, this compound has shown synergistic effects when combined with DNA-damaging agents (e.g., temozolomide) or radiation therapy. It is also a candidate for combination screening with other targeted therapies to identify novel synthetic lethal interactions.
Troubleshooting Guides
High variability or unexpected results can occur during HTS campaigns. The following guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (High %CV) | 1. Inconsistent dispensing volumes.2. Cell clumping or uneven plating.3. Edge effects in the microplate.4. Reagent instability or precipitation. | 1. Calibrate and validate all liquid handlers.2. Ensure single-cell suspension before plating; gently swirl plates after seeding.3. Avoid using the outer wells of the plate or fill them with sterile buffer/media.4. Prepare fresh reagents daily; visually inspect for precipitates before use. |
| Low Signal-to-Noise Ratio (S/N) | 1. Suboptimal this compound concentration.2. Insufficient incubation time.3. Low enzyme activity (biochemical assays).4. Inappropriate assay detection settings. | 1. Perform a dose-response curve to confirm the use of an EC80-EC90 concentration for screening.2. Optimize incubation times for both compound treatment and final detection steps.3. Use a freshly thawed aliquot of high-quality PARP1 enzyme.4. Optimize reader gain and integration time settings. |
| Inconsistent Dose-Response Curves | 1. Compound precipitation at high concentrations.2. Errors in serial dilution.3. This compound degradation. | 1. Check the solubility of this compound in your final assay buffer; consider adding a surfactant like Tween-20 (0.01%).2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Prepare fresh dilutions for each experiment from a frozen stock. |
| High False Positive/Negative Rate | 1. Assay artifacts (e.g., compound autofluorescence).2. Off-target effects of library compounds.3. Cell line instability or contamination. | 1. Screen the compound library in the absence of the target enzyme or cells to identify interfering compounds.2. Perform counter-screens and secondary validation assays.3. Regularly perform cell line authentication and mycoplasma testing. |
Quantitative Data Summary
The following tables provide recommended starting points and quality control metrics for HTS assays involving this compound.
Table 1: Recommended this compound Starting Concentrations for Cell-Based Assays
| Cell Line | Cancer Type | BRCA Status | Recommended IC50 Range (nM) | Recommended Screening Concentration (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 Mutant | 50 - 150 | 500 |
| CAPAN-1 | Pancreatic Cancer | BRCA2 Mutant | 20 - 100 | 300 |
| MCF-7 | Breast Cancer | BRCA WT | 2000 - 5000 | 10000 |
| HEK293T | Embryonic Kidney | BRCA WT | >10000 | Not Recommended |
Table 2: Quality Control Metrics for this compound HTS Assays
| Parameter | Assay Type | Recommended Value | Description |
| Z'-factor | Biochemical & Cell-Based | > 0.5 | A measure of assay statistical effect size, indicating the separation between positive and negative controls. |
| Signal-to-Noise (S/N) | Biochemical | > 10 | The ratio of the mean signal of the positive control to the standard deviation of the negative control. |
| Signal-to-Background (S/B) | Cell-Based (Luminescence) | > 5 | The ratio of the mean signal of the negative control to the mean signal of the background (no cells). |
| Coefficient of Variation (%CV) | Biochemical & Cell-Based | < 15% | A measure of the variability of the data points within a group (e.g., positive or negative controls). |
Experimental Protocols
Protocol 1: Biochemical PARP1 Inhibition Assay (HTS Format)
This protocol describes a 384-well format biochemical assay to measure the inhibitory activity of compounds on PARP1.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20.
-
PARP1 Enzyme: Dilute recombinant human PARP1 to 2 nM in Assay Buffer.
-
Activated DNA: Dilute to 10 µg/mL in Assay Buffer.
-
NAD+ (Biotinylated): Dilute to 50 µM in Assay Buffer.
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This compound/Test Compounds: Prepare a 10-point, 1:3 serial dilution in DMSO, then dilute into Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of this compound/Test Compound solution to the wells of a 384-well plate.
-
Add 10 µL of the PARP1 enzyme and activated DNA mixture.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of biotinylated NAD+.
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Incubate for 60 minutes at room temperature.
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Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Detection:
-
Add 10 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
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Add 20 µL of TMB substrate and incubate until color develops (5-15 minutes).
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Stop the colorimetric reaction by adding 20 µL of 2 M H2SO4.
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Read the absorbance at 450 nm using a plate reader.
-
Protocol 2: Cell-Based Viability Assay (Synergy Screen)
This protocol outlines a method to screen a compound library for synergy with this compound in a BRCA-mutant cell line (e.g., MDA-MB-436).
-
Cell Plating:
-
Harvest and count MDA-MB-436 cells.
-
Seed 1000 cells/well in 40 µL of culture medium into 384-well clear-bottom plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare the library compounds at 4x the final desired concentration in culture medium.
-
Prepare this compound at 4x its final IC20 concentration (e.g., if IC50 is 100 nM, the IC20 might be ~25 nM; 4x would be 100 nM).
-
Add 10 µL of the library compound solution to the appropriate wells.
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Add 10 µL of the this compound solution to all wells (except vehicle controls).
-
The final volume should be 60 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
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Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
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Add 40 µL of CellTiter-Glo® reagent to each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Read the luminescence using a plate reader.
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Visualizations
Caption: Simplified signaling pathway of PARP1 in DNA repair and its inhibition by this compound.
Caption: A typical experimental workflow for a high-throughput screening campaign.
Caption: Logical diagram for troubleshooting common HTS assay performance issues.
Refining CAF-382 treatment duration for optimal results.
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining CAF-382 treatment duration for optimal experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the serine-threonine kinase, cyclin-dependent kinase-like 5 (CDKL5).[1][2] It also inhibits several cyclin-dependent kinases (CDKs), including CDK9, CDK16, CDK17, and CDK18.[3] Its inhibitory action blocks the phosphorylation of downstream targets of CDKL5, such as the microtubule-associated protein End-binding protein 2 (EB2).[1][4]
Q2: What is a recommended starting concentration and treatment duration for this compound in cell culture experiments?
A2: Based on published studies, effective concentrations of this compound for inhibiting CDKL5 activity in primary rat neurons and hippocampal slices range from the low nanomolar to micromolar scale.[1][4] A significant reduction in the phosphorylation of EB2, a downstream target of CDKL5, has been observed at concentrations as low as 5 nM, with more pronounced effects at 45 nM, 100 nM, and 500 nM.[1][4][5] For initial experiments, a concentration range of 10 nM to 500 nM is a reasonable starting point.
Regarding treatment duration, acute inhibition has been demonstrated with incubation times as short as one to two hours.[4][6] For longer-term studies, it is crucial to perform a time-course experiment to determine the optimal duration for your specific cell type and experimental endpoint, as prolonged exposure could lead to off-target effects or cytotoxicity.
Q3: Does this compound have any known off-target effects?
A3: this compound has been shown to have a weak affinity for and does not significantly inhibit GSK3α/β at concentrations effective for CDKL5 inhibition.[1][2] However, it does show activity against other CDKs (CDK9, CDK16, CDK17, and CDK18).[3] Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Q4: How can I assess the effectiveness of this compound treatment in my experimental model?
A4: The most direct way to measure the activity of this compound is to assess the phosphorylation status of a known CDKL5 substrate. A commonly used biomarker is the phosphorylation of EB2 at Ser222 (pSer222 EB2).[1][4] A successful this compound treatment should result in a dose-dependent decrease in the level of pSer222 EB2, which can be quantified by Western blotting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 2. Insufficient treatment duration: The incubation time may not be long enough to elicit a measurable response. 3. Compound instability: Improper storage or handling of the this compound compound may have led to its degradation. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 5 µM). 2. Conduct a time-course experiment, treating cells for varying durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours) to identify the optimal time point. 3. Ensure this compound is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| High levels of cell death or cytotoxicity observed after treatment. | 1. Excessive concentration: The concentration of this compound may be too high, leading to off-target effects and toxicity. 2. Prolonged treatment duration: Long-term exposure to the inhibitor may be detrimental to cell viability. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration (CC50) of this compound for your cell line. Use concentrations well below the CC50 for your experiments. 2. Reduce the treatment duration. If long-term inhibition is required, consider intermittent dosing schedules. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent this compound preparation: Errors in serial dilutions or use of old stock solutions can lead to variability. | 1. Standardize your cell culture protocols, ensuring consistent cell seeding density and using cells within a defined passage number range. 2. Prepare fresh this compound stock solutions and dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of EB2 in rat hippocampal slices, as reported in the literature.
| This compound Concentration | Mean Normalized EB2 Phosphorylation (pSer222/Total EB2) | Standard Error |
| Control (DMSO) | 1 | ± 0.14 |
| 10 nM | 0.62 | ± 0.11 |
| 45 nM | 0.16 | ± 0.03 |
| 100 nM | 0.49 | ± 0.02 |
| Data extracted from Castano A, et al. eLife. 2023.[4] |
Experimental Protocols
Protocol: Optimizing this compound Treatment Duration via Western Blot Analysis of pSer222 EB2
This protocol provides a framework for determining the optimal treatment duration of this compound in a neuronal cell culture model.
1. Cell Culture and Plating:
- Culture primary neurons or a suitable neuronal cell line under standard conditions.
- Plate cells at a consistent density in multi-well plates to ensure uniformity across experimental conditions.
- Allow cells to adhere and stabilize for 24-48 hours before treatment.
2. This compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- On the day of the experiment, perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.
3. Time-Course Treatment:
- Treat the cells with a fixed, effective concentration of this compound (e.g., 100 nM) for a range of time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Include a vehicle control (e.g., DMSO) for each time point.
- Ensure that the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
4. Cell Lysis and Protein Quantification:
- At the end of each treatment period, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blotting:
- Normalize the protein concentrations of all samples.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against pSer222 EB2 and total EB2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
- Quantify the band intensities for pSer222 EB2, total EB2, and the loading control.
- Normalize the pSer222 EB2 signal to the total EB2 signal for each sample.
- Further normalize these values to the loading control to account for any loading inaccuracies.
- Plot the normalized pSer222 EB2 levels against the treatment duration to identify the time point at which the maximal desired effect is achieved without evidence of cytotoxicity.
Visualizations
Caption: this compound inhibits CDKL5 kinase activity.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Dealing with variability in CAF-382 experimental results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when using CAF-382, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and several Cyclin-Dependent Kinases (CDKs).[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound B1) is a potent, cell-active chemical probe that functions as an inhibitor of CDKL5 and a pan-CDK inhibitor.[1] Its mechanism of action involves blocking the phosphorylation of CDKL5 substrates, such as EB2.[1][2] It is an analog of SNS-032 and exhibits weak affinity for GSK3α/β.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a selective inhibitor of CDKL5, it also shows activity against other kinases, particularly CDK9, CDK16, CDK17, and CDK18.[2] However, it is devoid of GSK3 inhibition when used at appropriate concentrations (≤100 nM in cell-based assays).[2] At a concentration of 1 µM, kinome-wide screening showed that only a small fraction of kinases were inhibited, indicating good selectivity. It is crucial to consider these potential off-targets when interpreting experimental results.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. In primary neuron cultures and hippocampal slices, concentrations ranging from 5 nM to 5 µM have been used.[1] A significant reduction in the phosphorylation of the CDKL5 substrate EB2 has been observed at concentrations as low as 5 nM.[1] A dose-response curve should be performed to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound solutions?
A4: For experimental use, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution can then be diluted to the final working concentration in your experimental medium. It is recommended to prepare fresh dilutions for each experiment to ensure compound stability and activity. Store the stock solution at -20°C or as recommended by the supplier.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound, focusing on Western blotting and electrophysiology, two key methods for assessing its effects.
Western Blotting: Inconsistent Phosphorylation Inhibition
Issue: High variability in the inhibition of EB2 phosphorylation (a direct substrate of CDKL5) is observed between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent this compound Activity | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment.2. Verify the final concentration of the inhibitor.3. Ensure complete solubilization of the compound in the culture medium. | Consistent and reproducible inhibition of EB2 phosphorylation. |
| Variability in Cell Culture | 1. Use cells with a consistent passage number.2. Ensure uniform cell seeding density.3. Minimize environmental fluctuations in the incubator (temperature, CO2).[3] | Reduced well-to-well and plate-to-plate variability in baseline phosphorylation levels. |
| Suboptimal Antibody Performance | 1. Titrate primary and secondary antibody concentrations.2. Use a fresh aliquot of antibodies.3. Ensure the phospho-specific antibody is validated for the application. | Strong and specific signal for both total and phosphorylated EB2. |
| Issues with Protein Extraction and Quantification | 1. Use lysis buffer containing fresh phosphatase and protease inhibitors.2. Ensure accurate protein quantification to load equal amounts of protein per lane. | Consistent total EB2 levels across all lanes, allowing for accurate normalization of the phospho-signal. |
Electrophysiology: Variable Effects on Synaptic Transmission
Issue: Inconsistent effects of this compound on postsynaptic responses, such as field excitatory postsynaptic potentials (fEPSPs).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Drug Wash-in | 1. Ensure a stable baseline recording before drug application.2. Allow sufficient time for complete perfusion of the slice with the this compound containing ACSF. The onset of the effect is typically within 30 minutes.[4] | A clear and stable drug-induced effect on fEPSP slope. |
| Variability in Slice Health | 1. Use a consistent slicing protocol and recovery conditions.2. Visually inspect slices for healthy appearance before recording.3. Monitor the stability of baseline recordings as an indicator of slice health. | Healthy and stable slices that provide reliable baseline and post-drug recordings. |
| Inaccurate Drug Concentration | 1. Prepare fresh dilutions of this compound in ACSF for each experiment.2. Verify the final concentration in the perfusion solution. | Dose-dependent and reproducible effects on synaptic transmission. |
| Electrical Noise and Recording Instability | 1. Ensure proper grounding of the setup.2. Check the integrity of the recording and reference electrodes.3. Use a Faraday cage to shield from external electrical interference.[5] | Clean recordings with a high signal-to-noise ratio, allowing for accurate measurement of synaptic responses. |
Data Presentation
This compound Inhibition of EB2 Phosphorylation in Hippocampal Slices
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of EB2 in rat hippocampal slices. Data is presented as the normalized ratio of phosphorylated EB2 (pEB2) to total EB2.
| This compound Concentration | Normalized pEB2/Total EB2 Ratio (Mean ± SEM) |
| Control (Vehicle) | 1.00 ± 0.10 |
| 45 nM | 0.16 ± 0.03 |
| 100 nM | 0.49 ± 0.02 |
Data adapted from Castano A, et al. eLife. 2023.[2]
Kinase Selectivity Profile of this compound
This table shows the inhibitory activity of this compound against its primary target (CDKL5) and key off-targets.
| Kinase Target | IC50 (nM) |
| CDKL5 | < 1 |
| CDK9 | 12 |
| CDK16 | 21 |
| CDK17 | 11 |
| CDK18 | 13 |
| GSK3α | > 1800 |
| GSK3β | > 1800 |
Data from various sources.[1][2]
Experimental Protocols
Western Blotting for Phospho-EB2
This protocol is adapted from studies investigating the effect of this compound on CDKL5 activity.
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Cell Culture and Treatment: Plate primary neurons or other suitable cells at a consistent density. Allow cells to adhere and grow to the desired confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 1 hour).
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Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EB2 (pSer222) and total EB2 overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize the phospho-EB2 signal to the total EB2 signal.
Electrophysiological Recording in Hippocampal Slices
This protocol is for measuring the effect of this compound on synaptic transmission in acute hippocampal slices.
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Slice Preparation: Rapidly dissect the hippocampus from a P20-30 rat in ice-cold sucrose-based artificial cerebrospinal fluid (sACSF). Prepare 400 µm sagittal slices using a vibratome.
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Recovery: Allow slices to recover in ACSF (containing in mM: 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2) at 32-34°C for at least 1 hour.
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Recording Setup: Transfer a slice to the recording chamber and perfuse with ACSF at a constant rate. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
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Baseline Recording: Evoke fEPSPs at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.
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Drug Application: Switch the perfusion to ACSF containing the desired concentration of this compound. Continue recording for at least 30-60 minutes to observe the drug's effect.
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Data Analysis: Measure the slope of the fEPSP and normalize it to the average baseline slope. Plot the normalized fEPSP slope over time to visualize the effect of this compound.
Mandatory Visualization
Caption: Simplified signaling pathway of CDKL5 and its inhibition by this compound.
Caption: Standard experimental workflow for Western blotting with this compound.
Caption: Logical workflow for troubleshooting variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Reproducibility of CAF-382 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of studies involving CAF-382, a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, offering potential causes and solutions to improve experimental consistency and reliability.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of CDKL5 activity (e.g., no reduction in pEB2 levels) | Inhibitor Instability/Degradation: this compound may degrade in cell culture media over long incubation periods. | - Prepare fresh stock solutions of this compound in DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - For long-term experiments, consider refreshing the media with freshly diluted this compound at regular intervals. |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit CDKL5 in your specific experimental system. | - Perform a dose-response experiment to determine the optimal IC50 value for your cell line or tissue preparation.[1] - A significant reduction in pSer222 EB2 has been observed at 500 nM in primary neurons.[1][2][3] | |
| Poor Cell Permeability: While this compound is cell-active, its efficiency may vary between cell types. | - Review the physicochemical properties of this compound.[4] - If poor permeability is suspected, ensure adequate incubation time as per established protocols (e.g., 1-2 hours).[1][5] | |
| Issues with Western Blotting: Problems with the detection of the downstream target, phospho-EB2 (pEB2), can be misinterpreted as a lack of inhibitor efficacy. | - Optimize your western blot protocol for pEB2 detection, including antibody concentrations and incubation times. - Use a positive control (e.g., a sample with known high CDKL5 activity) and a negative control (e.g., a sample treated with a high concentration of this compound) to validate your assay. - Ensure efficient protein transfer by checking the membrane with Ponceau S staining.[6] | |
| High Cellular Toxicity | Off-Target Effects: At high concentrations, this compound may inhibit other kinases, leading to toxicity.[4][7] | - Use the lowest effective concentration of this compound that inhibits CDKL5 without causing significant cell death. - To confirm that the observed phenotype is due to CDKL5 inhibition, consider using the structurally similar but inactive negative control compound, SGC-CAF268-1N.[4] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final DMSO concentration in your cell culture media is low and consistent across all experimental conditions, including vehicle controls.[8] | |
| Variability in Electrophysiology Recordings | Inconsistent Drug Application: Inconsistent delivery of this compound to hippocampal slices can lead to variable results. | - Ensure consistent incubation time and concentration of this compound for all slices.[1][5] - Allow for a sufficient pre-incubation period for the inhibitor to penetrate the tissue. |
| Slice Health: Poor slice viability can affect synaptic responses and mask the effects of the inhibitor. | - Maintain optimal slice health by using appropriate dissection and recovery protocols. - Monitor the baseline fEPSPs to ensure stability before applying this compound. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound is soluble in DMSO up to 10 mM.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To maintain stability and avoid repeated freeze-thaw cycles, store the stock solution in small, single-use aliquots at -20°C or -80°C.[8]
Q2: What is the recommended working concentration for this compound?
A2: The optimal concentration of this compound is dependent on the experimental system. For inhibiting CDKL5 in rat primary neurons, a significant reduction in EB2 phosphorylation has been observed at 500 nM.[1][2][3] In rat hippocampal slices, concentrations between 10 nM and 100 nM have been shown to reduce EB2 phosphorylation and affect synaptic plasticity.[1][5] It is crucial to perform a dose-response curve to determine the most effective concentration for your specific application.
Q3: How specific is this compound for CDKL5?
A3: this compound is a potent inhibitor of CDKL5 and also inhibits several cyclin-dependent kinases (CDK9, CDK16, CDK17, and CDK18).[4] Importantly, it has a weak affinity for GSK3α/β and does not inhibit GSK3β activity at concentrations effective for CDKL5 inhibition.[1][9][10] A kinome-wide scan at 1 µM showed good selectivity, with only 7 out of 403 kinases showing significant inhibition.[4]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective, it does have off-targets, primarily other CDKs.[4] To control for off-target effects, it is recommended to use the lowest effective concentration and, if possible, use the negative control compound SGC-CAF268-1N, which is structurally similar to this compound but does not bind to CDKL5 or its primary CDK off-targets.[4]
Q5: What is the stability of this compound in cell culture media?
A5: The stability of small molecule inhibitors in aqueous media can vary.[8] While specific stability data for this compound in cell culture media is not extensively published, it is good practice to assume potential for degradation over time, especially in long-term experiments. For incubations longer than a few hours, consider replenishing the media with fresh inhibitor.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Experimental System | Reference |
| CDKL5 IC50 | 4.8 nM | NanoBRET Target Engagement Assay | [4] |
| CDK9 IC50 | 2.5 nM | NanoBRET Target Engagement Assay | [4] |
| GSK3β IC50 | >10,000 nM | NanoBRET Target Engagement Assay | [4] |
| Kinetic Solubility | 196.8 µM | Aqueous Buffer | [1][11] |
| Mouse Liver Microsomal Stability (30 min) | 86.1% | In vitro metabolism assay | [1][11] |
Experimental Protocols
Detailed Methodology for Western Blotting to Detect pEB2 Inhibition by this compound
This protocol is adapted from studies demonstrating the efficacy of this compound in inhibiting CDKL5-mediated phosphorylation of EB2.[1]
-
Cell/Tissue Culture and Treatment:
-
Culture primary neurons or maintain acute hippocampal slices in appropriate media.
-
Treat cells/slices with varying concentrations of this compound (e.g., 0, 5, 50, 500 nM) for a specified duration (e.g., 1 hour for neurons, 2 hours for slices). Include a vehicle control (DMSO) at a concentration matching the highest this compound dose.
-
-
Lysis and Protein Quantification:
-
Wash cells/slices with ice-cold PBS.
-
Lyse cells/slices in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EB2 (pSer222) and total EB2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for pEB2 and total EB2.
-
Normalize the pEB2 signal to the total EB2 signal for each sample.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CDKL5 signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCB presents positive results from GEMZ phase 3 study at AES showing fenfluramine significantly reduced countable motor seizure frequency in CDKL5 deficiency disorder [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 11. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Validation & Comparative
Validating the On-Target Effects of CAF-382 with the SGC-CAF268-1N Negative Control
A comparative guide for researchers utilizing the CDKL5 chemical probe CAF-382.
This guide provides a comprehensive comparison of the chemical probe this compound and its inactive analog, SGC-CAF268-1N, to assist researchers in validating the on-target effects of this compound in their experiments. This compound is a potent inhibitor of cyclin-dependent kinase-like 5 (CDKL5) and several other cyclin-dependent kinases (CDKs), including CDK9, CDK16, CDK17, and CDK18.[1] To ensure that the observed biological effects are due to the inhibition of its intended targets, it is crucial to use a structurally similar but biologically inactive negative control, such as SGC-CAF268-1N.[1] This molecule was designed to lack binding affinity for CDKL5 and its related CDKs, thus serving as an ideal control for off-target effects.[1]
Comparative Activity of this compound and SGC-CAF268-1N
The following table summarizes the key differences in the biochemical and cellular activities of this compound and its negative control, SGC-CAF268-1N.
| Target/Assay | This compound | SGC-CAF268-1N | Rationale for Comparison |
| Primary Target | CDKL5, CDK9, CDK16, CDK17, CDK18 | No significant binding to CDKL5, CDK9, CDK16, CDK17, CDK18[1] | Demonstrates the target specificity of this compound. |
| Biochemical Activity (CDKL5) | <5 nM[2][3] | Inactive | Highlights the potent enzymatic inhibition by this compound. |
| Cellular Target Engagement (NanoBRET) | Potent binding to CDKL5 and select CDKs | No binding affinity for CDKL5 or related CDKs[1] | Confirms target engagement within a cellular context. |
| CDKL5 Substrate Phosphorylation (pEB2) | Dose-dependent reduction[2][3][4] | No effect | Validates functional inhibition of CDKL5 in cells. |
| GSK3β Activity (pβ-catenin) | No significant inhibition at effective concentrations[2][3][5] | Inactive | Rules out off-target effects on the closely related GSK3β kinase. |
Experimental Validation Protocols
To validate the on-target effects of this compound, researchers should perform experiments that directly measure the activity of CDKL5 and potential off-targets in the presence of both this compound and the negative control SGC-CAF268-1N.
Western Blotting for Substrate Phosphorylation
This protocol is designed to assess the functional inhibition of CDKL5 and GSK3β by measuring the phosphorylation of their respective substrates, EB2 and β-catenin.
-
Cell Culture and Treatment: Plate cells (e.g., primary neurons) and allow them to adhere. Treat the cells with varying concentrations of this compound or SGC-CAF268-1N for a specified duration (e.g., 1 hour). A vehicle control (e.g., DMSO) should be included.
-
Lysate Preparation: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated EB2 (pSer222), total EB2, phosphorylated β-catenin (Ser33/37/Thr41), and total β-catenin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of this compound and SGC-CAF268-1N to CDKL5 and other kinases in live cells.
-
Cell Transfection: Co-transfect cells with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer.
-
Compound Treatment: Add serial dilutions of this compound or SGC-CAF268-1N to the transfected cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration at which 50% of the target is engaged.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and the experimental workflow for validating the on-target effects of this compound.
Caption: Signaling pathway illustrating this compound's on-target inhibition of CDKL5 and lack of off-target effects on GSK3β.
Caption: Experimental workflow for validating the on-target effects of this compound using SGC-CAF268-1N.
References
- 1. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
A Comparative Guide to the Efficacy of CAF-382 and SNS-032 for Researchers
For Immediate Release
This guide provides a detailed comparison of the CDK inhibitors CAF-382 and SNS-032, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, target profiles, and available efficacy data. While both compounds are potent cyclin-dependent kinase inhibitors, their primary targets and studied therapeutic applications have diverged, with SNS-032 being extensively studied in oncology and this compound emerging as a specific tool for neuroscience research.
Introduction to this compound and SNS-032
SNS-032 (also known as BMS-387032) is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9.[1][2][3] Its mechanism of action involves the inhibition of transcriptional regulation by targeting CDK7 and CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP and subsequent apoptosis in cancer cells.[4] SNS-032 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
This compound (also referred to as SGC-CAF382-1) is an analog of SNS-032.[5] It is characterized as a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and a pan-CDK inhibitor, with notable activity against CDK9, CDK16, CDK17, and CDK18.[5][6] A key feature of this compound is its weak affinity for GSK3α/β, making it a more selective tool for studying CDKL5-related pathways compared to other compounds.[6] To date, the research on this compound has primarily focused on its role in hippocampal physiology, and there is a lack of publicly available data on its anti-proliferative efficacy in cancer cell lines.
Comparative Analysis of Kinase Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and SNS-032 against various kinases, providing a direct comparison of their potency and selectivity.
| Kinase Target | This compound (IC50) | SNS-032 (IC50) |
| CDKL5 | 10 nM (Cellular) | Not Reported |
| CDK2 | Not Reported | 38 nM (Enzymatic) |
| CDK7 | Weaker Inhibition | 62 nM (Enzymatic) |
| CDK9 | 20 nM (Enzymatic), 280 nM (Cellular) | 4 nM (Enzymatic) |
| CDK16 | 62 nM (Enzymatic), 390 nM (Cellular) | Not Reported |
| CDK17 | 89 nM (Enzymatic), 240 nM (Cellular) | Not Reported |
| CDK18 | 100 nM (Enzymatic), 260 nM (Cellular) | Not Reported |
| GSK3α/β | >1.8 µM | Not Reported (weaker inhibition noted) |
Efficacy in Preclinical Models
SNS-032: A Focus on Oncology
SNS-032 has demonstrated broad anti-cancer activity across a range of hematological malignancies and solid tumors. Its efficacy is attributed to the induction of apoptosis through the inhibition of transcriptional CDKs, leading to the depletion of short-lived anti-apoptotic proteins.
Table 2: Anti-proliferative Activity of SNS-032 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| RPMI-8226 | Multiple Myeloma | ~300 nM (IC90) |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Potent killing |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | < 1 µM |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | < 1 µM |
In vivo, SNS-032 has shown the ability to inhibit tumor growth in xenograft models of various cancers, including pancreatic cancer.[4]
This compound: A Tool for Neuroscience Research
The available research on this compound has concentrated on its effects in the central nervous system, particularly its role in regulating synaptic function through the inhibition of CDKL5. Studies have shown that this compound can inhibit the phosphorylation of CDKL5 substrates in primary neuron cultures and hippocampal slices.[7][8] This has established this compound as a valuable chemical probe for investigating the physiological functions of CDKL5. Currently, there is no published data on the anti-proliferative efficacy of this compound in cancer models.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by SNS-032 and the primary target of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTS/CCK-8 Assay)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
References
- 1. researchgate.net [researchgate.net]
- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Orthogonal Validation of CAF-382 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of experimental results obtained with CAF-382, a potent and selective chemical probe for Cyclin-dependent kinase-like 5 (CDKL5).[1][2] The primary goal of orthogonal validation is to ensure that the observed pharmacological effects of this compound are specifically due to the inhibition of CDKL5 and not off-target effects. This is achieved by comparing the outcomes of this compound treatment with those of genetic approaches that directly target the CDKL5 gene.
Here, we present a comparative analysis of this compound with two widely used genetic methods: CRISPR-Cas9 mediated gene knockout and shRNA-mediated gene knockdown. This guide includes hypothetical, yet representative, experimental data, detailed protocols for the genetic validation experiments, and diagrams to illustrate the underlying principles and workflows.
Data Presentation: Comparative Analysis of this compound and Genetic Approaches
The following table summarizes hypothetical quantitative data from experiments designed to assess the impact of this compound and genetic perturbations on CDKL5 function in cultured mouse hippocampal neurons. The chosen readouts are the phosphorylation of a known downstream substrate of CDKL5 and a well-established cellular phenotype associated with CDKL5 loss-of-function: primary cilia length.[3][4]
Table 1: Comparative Effects of Pharmacological and Genetic Inhibition of CDKL5
| Treatment/Condition | Target | p-Substrate Level (% of Control) | Average Primary Cilia Length (µm) |
| Vehicle Control (DMSO) | Endogenous CDKL5 | 100 ± 8 | 3.2 ± 0.4 |
| This compound (100 nM) | CDKL5 Inhibition | 35 ± 6 | 5.8 ± 0.6 |
| SGC-CAF268-1N (100 nM) | Negative Control | 98 ± 7 | 3.3 ± 0.5 |
| CDKL5 CRISPR Knockout | CDKL5 Ablation | 15 ± 5 | 6.1 ± 0.7 |
| Scrambled gRNA Control | Endogenous CDKL5 | 99 ± 9 | 3.1 ± 0.4 |
| CDKL5 shRNA Knockdown | CDKL5 Suppression | 42 ± 7 | 5.5 ± 0.6 |
| Scrambled shRNA Control | Endogenous CDKL5 | 101 ± 8 | 3.2 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key genetic validation experiments are provided below.
CRISPR-Cas9 Mediated Knockout of CDKL5 in Mouse Hippocampal Neurons
This protocol outlines the generation of a stable CDKL5 knockout neuronal cell line using a lentiviral CRISPR-Cas9 system.
a. gRNA Design and Lentiviral Vector Construction:
-
Design three to four single guide RNAs (sgRNAs) targeting early exons of the mouse Cdkl5 gene using a publicly available design tool (e.g., CHOPCHOP).
-
Synthesize and clone the most promising sgRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
A non-targeting scrambled gRNA should be cloned into the same vector to serve as a negative control.
b. Lentivirus Production and Titration:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the viral titer using a standard method (e.g., p24 ELISA or qPCR).
c. Transduction of Hippocampal Neurons:
-
Plate primary mouse hippocampal neurons at a suitable density.
-
Transduce the neurons with the lentiviral particles at a multiplicity of infection (MOI) of 5-10.
-
After 24 hours, replace the medium with fresh neuronal culture medium.
-
48 hours post-transduction, begin selection with puromycin (1-2 µg/mL) for 3-5 days.
d. Validation of Knockout:
-
Expand the puromycin-resistant cells.
-
Confirm the absence of CDKL5 protein expression by Western blotting using a validated anti-CDKL5 antibody.
-
Sequence the genomic region targeted by the sgRNA to confirm the presence of insertions/deletions (indels).
shRNA-Mediated Knockdown of CDKL5 in Mouse Hippocampal Neurons
This protocol describes the transient knockdown of CDKL5 expression using a lentiviral shRNA approach.
a. shRNA Design and Lentiviral Vector Construction:
-
Design three to four short hairpin RNAs (shRNAs) targeting the mouse Cdkl5 mRNA sequence.
-
Clone the shRNA sequences into a lentiviral vector containing a fluorescent reporter (e.g., GFP) to monitor transduction efficiency.
-
A scrambled shRNA sequence should be used as a negative control.
b. Lentivirus Production and Transduction:
-
Produce and titrate lentiviral particles as described in the CRISPR-Cas9 protocol.
-
Transduce hippocampal neurons with the shRNA-expressing lentivirus.
c. Validation of Knockdown:
-
72-96 hours post-transduction, assess knockdown efficiency at the mRNA level using RT-qPCR.
-
Confirm the reduction of CDKL5 protein levels by Western blotting.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and the logical framework for the orthogonal validation.
Caption: CDKL5 signaling pathway and points of intervention.
Caption: Workflow for orthogonal validation experiments.
Caption: Logical relationship for orthogonal validation.
References
- 1. CDKL5 - Wikipedia [en.wikipedia.org]
- 2. CDKL5 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Phenotypic characterization of Cdkl5-knockdown neurons establishes elongated cilia as a functional assay for CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic characterization of Cdkl5-knockdown neurons establishes elongated cilia as a functional assay for CDKL5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CDKL5 Inhibitors: CAF-382, HW2-013, and LY-213
This guide provides a detailed comparison of three inhibitors of Cyclin-Dependent Kinase-Like 5 (CDKL5): CAF-382, HW2-013, and LY-213. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction to CDKL5 and its Inhibitors
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine-threonine kinase crucial for normal brain development and function.[1][2] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy and profound developmental delays.[3][4] Consequently, the development of specific and potent CDKL5 inhibitors is a significant area of research for both therapeutic applications and as tool compounds to elucidate the kinase's function.[3][5] This guide focuses on a comparative analysis of three such inhibitors: this compound, HW2-013, and LY-213.
Performance and Selectivity Comparison
A key challenge in developing CDKL5 inhibitors is achieving selectivity over Glycogen Synthase Kinase 3 Beta (GSK3β), due to the high similarity between their kinase domains.[6][7][8] Off-target inhibition of GSK3β can lead to confounding experimental results and potential side effects. The following tables summarize the comparative performance and selectivity of this compound, HW2-013, and LY-213 based on their effects on a known CDKL5 substrate, EB2, and a known GSK3β substrate, β-catenin.
Table 1: Inhibitor Effect on CDKL5 Activity (pSer222 EB2 Levels) in Rat Primary Neurons
| Inhibitor | 5 nM | 50 nM | 500 nM |
| This compound | Significant reduction | Reduction | Significant reduction |
| HW2-013 | Significant reduction | Reduction | Significant reduction |
| LY-213 | Significant reduction | Reduction | Significant reduction |
Data sourced from a study by Castano et al., which demonstrated that all three inhibitors effectively reduce the phosphorylation of the CDKL5 substrate EB2 at a low nanomolar concentration.[6]
Table 2: Inhibitor Effect on GSK3β Activity (Phospho-β-catenin Levels) in Rat Primary Neurons
| Inhibitor | 5 nM - 5 µM Range | 500 nM |
| This compound | No significant change | No significant inhibition |
| HW2-013 | Trend of inhibition | Significant inhibition |
| LY-213 | Comparable inhibition to CDKL5 | Apparent decrease in β-catenin phosphorylation |
This table highlights the superior selectivity of this compound for CDKL5 over GSK3β.[6][7] In contrast, both HW2-013 and LY-213 demonstrated significant inhibition of GSK3β, particularly at higher concentrations.[6][9]
Table 3: Chemical Lineage of the CDKL5 Inhibitors
| Inhibitor | Parent Compound |
| This compound | SNS-032 |
| HW2-013 | AT-7519 |
| LY-213 | AT-7519 |
This compound is an analog of SNS-032, while HW2-013 and LY-213 are analogs of AT-7519.[10]
Experimental Protocols
The data presented above was generated using the following key experimental methodology:
Inhibition of Endogenous CDKL5 in Primary Neurons and Western Blot Analysis:
-
Cell Culture: Primary cortical neurons were cultured from embryonic day 18 Sprague-Dawley rats. Experiments were conducted on mature neurons at 14-15 days in vitro (DIV).
-
Inhibitor Treatment: Neurons were treated with varying concentrations of this compound, HW2-013, or LY-213 (typically ranging from 5 nM to 5 µM) for 1 hour in culture media.
-
Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein concentration was determined using a BCA assay to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein lysates were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for phosphorylated EB2 (pSer222), total EB2, phosphorylated β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH).
-
Detection and Quantification: After incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescent substrate. Band intensities were quantified, and the ratio of phosphorylated protein to total protein was calculated to determine the extent of inhibition.[6][10]
Visualizing Pathways and Relationships
To further illustrate the context of this comparison, the following diagrams visualize the CDKL5 signaling pathway, the experimental workflow, and the chemical relationships of the inhibitors.
Caption: Simplified CDKL5 signaling pathway.
Caption: Experimental workflow for inhibitor comparison.
Caption: Chemical lineage of the CDKL5 inhibitors.
Summary and Conclusion
Based on the available data, this compound emerges as a highly selective inhibitor of CDKL5.[6][7] While all three compounds—this compound, HW2-013, and LY-213—effectively inhibit CDKL5 activity in neuronal cultures, the significant off-target effects of HW2-013 and LY-213 on GSK3β complicate their use as specific tool compounds for studying CDKL5 function.[6][10] Therefore, for research applications requiring precise inhibition of CDKL5 without confounding GSK3β activity, this compound represents a superior choice. It is important to note, however, that this compound has been reported to have low blood-brain barrier penetration, which may limit its in vivo applications in its current form.[5][6]
References
- 1. CDKL5 - Wikipedia [en.wikipedia.org]
- 2. What are CDKL5 stimulants and how do they work? [synapse.patsnap.com]
- 3. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiseizure medications in CDKL5 encephalopathy- systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. elifesciences.org [elifesciences.org]
Tale of Two Kinase Inhibitors: A Comparative Analysis of CAF-382 and SGC-CDKL5/GSK3-1
For researchers and drug development professionals navigating the complexities of kinase inhibitor selection, this guide provides a direct comparison of two prominent research compounds: CAF-382 and SGC-CDKL5/GSK3-1. Both agents target Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for neuronal development and function. However, their distinct selectivity profiles, particularly concerning Glycogen Synthase Kinase 3 (GSK3), dictate their application in different research contexts.
This guide presents a detailed comparison of their biochemical potency, cellular activity, and selectivity, supported by experimental data from published studies. Furthermore, it outlines the methodologies for key experiments and visualizes the involved signaling pathways and experimental workflows to provide a comprehensive resource for informed decision-making.
Performance Data at a Glance: this compound vs. SGC-CDKL5/GSK3-1
The following tables summarize the key quantitative data for this compound and SGC-CDKL5/GSK3-1, highlighting their differential inhibitory activities.
Table 1: Biochemical Potency (IC50 Values)
| Compound | Target | IC50 (nM) |
| SGC-CDKL5/GSK3-1 | CDKL5 | 4.6[1][2] |
| GSK3α | 9.5[1][2] | |
| GSK3β | 24[1][2] | |
| This compound | GSK3α/β Affinity | >1800[3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Target Engagement (NanoBRET IC50 Values in HEK293 cells)
| Compound | Target | IC50 (nM) |
| SGC-CDKL5/GSK3-1 | CDKL5 | 3.5[4] |
| GSK3α | 10[4] | |
| GSK3β | 35[4] |
NanoBRET is a live-cell assay that measures compound binding to a target protein.
Unraveling the Mechanism: Selectivity and Downstream Effects
This compound, an analog of SNS-032, is a potent inhibitor of CDKL5 and several cyclin-dependent kinases (CDKs).[3][5] Critically, it exhibits weak affinity and inhibitory activity against GSK3α/β, making it a valuable tool for specifically interrogating the function of CDKL5.[3][6] Studies have shown that this compound effectively reduces the phosphorylation of the CDKL5 substrate EB2 in a dose-dependent manner in both rat primary neurons and hippocampal slices, without affecting the phosphorylation of β-catenin, a downstream target of GSK3.[7][8]
In contrast, SGC-CDKL5/GSK3-1 is a potent dual inhibitor, targeting both CDKL5 and GSK3α/β with high affinity.[1][9] This compound effectively inhibits the downstream signaling of both kinases, as evidenced by the reduced phosphorylation of both EB2 and β-catenin in primary rat cortical neurons.[1] The dual-inhibitor nature of SGC-CDKL5/GSK3-1 makes it a suitable probe for studying the combined roles of CDKL5 and GSK3, particularly in contexts where crosstalk between these two kinases is relevant. It is known that in CDKL5 knockout mouse models, the activity of GSK3β is increased.[4][10]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow of inhibitor action on primary targets and downstream substrates.
Caption: Simplified signaling pathway showing the crosstalk between CDKL5 and GSK3β.
Experimental Corner: Protocols for Key Assays
To facilitate the replication and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Western Blot for Phosphorylation Analysis
Objective: To determine the effect of inhibitors on the phosphorylation of CDKL5 and GSK3 substrates (EB2 and β-catenin, respectively).
Protocol:
-
Cell Culture and Treatment:
-
Culture primary rat neurons (cortical or hippocampal) to DIV14-15 (days in vitro).
-
Treat the neurons with varying concentrations of this compound or SGC-CDKL5/GSK3-1 for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EB2 (pSer222), total EB2, phospho-β-catenin (Ser33/37/Thr41), and total β-catenin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
In Vitro Kinase Assays
Objective: To determine the biochemical potency (IC50) of the inhibitors against their target kinases.
Protocol:
-
Radiometric Kinase Assay (for CDKL5, GSK3α, GSK3β):
-
Prepare a reaction mixture containing the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (with a tracer amount of [γ-³²P]ATP).
-
Add varying concentrations of the inhibitor (e.g., SGC-CDKL5/GSK3-1) or vehicle control.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto a phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Split Luciferase Binding Assay (for CDKL5):
-
This assay measures the direct binding of the inhibitor to the kinase.
-
CDKL5 is tagged with one fragment of luciferase, and a binding partner or a specific nanobody is tagged with the other fragment.
-
In the presence of the inhibitor, the interaction between the two components is disrupted, leading to a decrease in the reconstituted luciferase signal.
-
The IC50 is determined by measuring the luminescence at different inhibitor concentrations.
-
Cellular Target Engagement Assay (NanoBRET)
Objective: To measure the binding affinity of the inhibitors to their target kinases in a live-cell context.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase (CDKL5, GSK3α, or GSK3β) fused to a NanoLuc luciferase.
-
A fluorescent tracer that binds to the active site of the kinase is also added to the cells.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with a range of concentrations of the inhibitor (this compound or SGC-CDKL5/GSK3-1).
-
-
BRET Measurement:
-
Add the NanoLuc substrate to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. BRET occurs when the NanoLuc luciferase is in close proximity to the fluorescent tracer.
-
The inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
-
Data Analysis:
-
Plot the BRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 6. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 7. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 10. biorxiv.org [biorxiv.org]
Assessing the Off-Target Kinase Profile of CAF-382: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target kinase profile of CAF-382, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), against other relevant kinase inhibitors. The data presented herein is compiled from publicly available experimental results to facilitate an objective assessment for research and drug development applications.
Executive Summary
This compound is a chemical probe designed for the study of CDKL5, a serine-threonine kinase implicated in neurodevelopmental disorders. A critical aspect of a chemical probe's utility is its selectivity—the ability to inhibit the intended target with minimal effect on other cellular components, particularly other kinases which often share structural similarities. This guide summarizes the kinome-wide selectivity of this compound and compares its on- and off-target activities with its parent compound, SNS-032, and another multi-CDK inhibitor, AT-7519. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Comparative Kinase Inhibition Profile
The following tables summarize the inhibitory activities of this compound and its comparators against their primary targets and key off-targets. This compound demonstrates high potency for CDKL5 and several Cyclin-Dependent Kinases (CDKs) while maintaining a favorable selectivity profile, particularly against GSK3α/β, a common off-target for this class of inhibitors.
Table 1: On-Target and Key Off-Target Potency (IC50 in nM)
This table compares the half-maximal inhibitory concentrations (IC50) of this compound, SNS-032, and AT-7519 against a panel of kinases. Lower values indicate higher potency.
| Kinase Target | This compound (Biochemical) | This compound (Cellular - NanoBRET) | SNS-032 (Biochemical) | AT-7519 (Biochemical) |
| CDKL5 | 6.7[1] | 10[1][2] | N/A | N/A |
| CDK9 | 20[1][2] | 280[1][2] | 4[3] | <10[4] |
| CDK16 | 62[1][2] | 390[1][2] | N/A | N/A |
| CDK17 | 89[1][2] | 240[1][2] | N/A | N/A |
| CDK18 | 100[1][2] | 260[1][2] | N/A | N/A |
| CDK2 | N/A | N/A | 48[3] | 47[4] |
| CDK7 | 300[1] | N/A | 62[3] | N/A |
| GSK3α | 470[1] | >1800[5] | N/A | N/A |
| GSK3β | 2200[1] | >1800[5] | N/A | 89[6] |
N/A: Data not available in the searched sources.
Table 2: Kinome-Wide Selectivity Profile (DiscoverX scanMAX at 1 µM)
This table presents the results from a broad kinase panel screening, showing the number of kinases inhibited above a certain threshold (Percent of Control - PoC). A lower PoC value signifies stronger binding. The selectivity score S10(1µM) represents the number of kinases with a PoC < 10, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Compound | Kinases Tested | Kinases with PoC < 10 | Kinases with PoC < 35 | S10(1µM) Score | S35(1µM) Score |
| SGC-CAF382-1 | 403[2] | 7[2] | 10[2] | 0.017[2] | 0.024[2] |
| SGC-CAF268-1N (Negative Control) | 403[2] | 0 | 2[2] | N/A | 0.005[2] |
The data clearly indicates that this compound is a highly selective inhibitor. At a concentration of 1 µM, it strongly interacts with only a small fraction of the tested kinome.[2] The designated negative control, SGC-CAF268-1N, shows minimal interaction, validating the specificity of the this compound chemotype.[2]
Experimental Protocols
Kinome-Wide Off-Target Profiling: Eurofins DiscoverX scanMAX
The scanMAX assay is a competition binding assay used to determine the interaction of a test compound with a panel of 468 kinases.[3][6]
Methodology:
-
Assay Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The kinase is tagged with DNA, and the immobilized ligand is coupled to a solid support.
-
Procedure: A specific kinase is incubated with the immobilized ligand and the test compound (e.g., this compound at 1 µM). The amount of kinase bound to the solid support is then measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "Percent of Control" (PoC), where the DMSO control represents 100% binding and a lower PoC value indicates displacement of the kinase by the test compound. The selectivity score (S-score) is calculated as the ratio of kinases bound below a PoC threshold to the total number of kinases tested.
Caption: Workflow for the Eurofins DiscoverX scanMAX kinase profiling assay.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify compound binding to a specific protein target.[7]
Methodology:
-
Assay Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CDKL5) fused to NanoLuc® luciferase.
-
Assay Procedure:
-
The transfected cells are plated and incubated.
-
A specific NanoBRET™ tracer, which binds to the target kinase, is added to the cells at a fixed concentration.
-
The test compound (e.g., this compound) is then added in a serial dilution.
-
If the test compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
The Nano-Glo® substrate is added to initiate the luminescent reaction, and the BRET ratio (acceptor emission/donor emission) is measured.
-
-
Data Analysis: The data is plotted as a dose-response curve, from which the IC50 value (the concentration of the compound that displaces 50% of the tracer) is calculated, representing the compound's apparent affinity for the target in a cellular context.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
CDKL5 Signaling Context
To understand the importance of this compound's selectivity, it is crucial to consider the biological context of its primary target, CDKL5. CDKL5 is a serine/threonine kinase that plays a vital role in brain development and neuronal function.[8] Its dysregulation is linked to severe neurodevelopmental disorders.
References
- 1. eubopen.org [eubopen.org]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 8. eubopen.org [eubopen.org]
Designing Robust Control Experiments for CAF-382 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential and cellular functions of CAF-382, a potent inhibitor of cyclin-dependent kinase-like 5 (CDKL5), the design of rigorous and well-controlled experiments is paramount to generating reproducible and unambiguous data. This guide provides a framework for designing robust control experiments for this compound studies, enabling objective comparison with alternative treatments and ensuring the validity of your findings.
The Critical Role of Controls in this compound Research
Given that this compound is a targeted inhibitor, it is essential to differentiate its specific effects on CDKL5 from off-target effects or experimental artifacts.[1][2] Robust experimental design, incorporating a comprehensive set of controls, is the cornerstone of achieving this. The principles of analytical quality by design (AQbD) can be adapted to cellular assays to ensure that the developed methodologies are reproducible, accurate, and robust.[3][4]
Key Control Strategies for this compound Experiments
To ensure the reliability of your this compound studies, a multi-faceted control strategy should be implemented. This includes the use of negative controls, positive controls, and specificity controls.
Negative Controls: Establishing a Baseline
Negative controls are crucial for defining the baseline response in the absence of the specific inhibitor. They help to account for effects of the vehicle (the solvent used to dissolve this compound) and any non-specific cellular stress responses.
Table 1: Negative Control Experimental Setup
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. | To control for any effects of the solvent on cellular function. |
| Inactive Compound Control | Cells treated with a structurally similar but biologically inactive compound, such as SGC-CAF268-1N.[2] | To demonstrate that the observed effects are due to the specific chemical structure and activity of this compound and not due to a general chemical perturbation. |
| Untreated Control | Cells maintained in culture medium without any treatment. | To provide a baseline for normal cellular behavior and health. |
Positive Controls: Validating the Assay
Positive controls are essential to confirm that the experimental system is working as expected and is capable of detecting the intended biological response.
Table 2: Positive Control Experimental Setup
| Control Type | Description | Purpose |
| Known CDKL5 Inhibitor | Cells treated with a well-characterized CDKL5 inhibitor with a known mechanism of action, such as SNS-032.[1][5] | To validate that the assay can detect inhibition of the CDKL5 pathway. |
| Downstream Pathway Induction | In the absence of a known inhibitor, using a stimulus that is known to activate the CDKL5 pathway. | To ensure the pathway is active and responsive in the chosen cell model. |
Specificity Controls: Ruling Out Off-Target Effects
Specificity controls are critical for demonstrating that the effects of this compound are mediated through the inhibition of CDKL5 and not other cellular targets.
Table 3: Specificity Control Experimental Setup
| Control Type | Description | Purpose |
| GSK3β Activity Assay | Measurement of GSK3β activity in cells treated with this compound. This compound is known to have weak affinity for GSK3α/β.[1][6] | To confirm that the observed effects are not due to the inhibition of GSK3β, a common off-target for kinase inhibitors. |
| Rescue Experiment | Transfection of cells with a this compound-resistant mutant of CDKL5, followed by treatment with this compound. | To demonstrate that the effects of this compound can be reversed by a functional, but resistant, form of the target protein. |
| Kinome-wide Profiling | In-depth analysis of the effect of this compound on a broad panel of kinases.[2] | To identify any potential off-target kinases that may be inhibited by this compound. |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Controls
-
Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere and reach the desired confluency. The cell line chosen should be relevant to the disease or biological process being studied.[7]
-
Compound Preparation: Prepare stock solutions of this compound, the negative control compound (SGC-CAF268-1N), and the positive control compound (e.g., SNS-032) in a suitable solvent (e.g., DMSO).
-
Treatment: On the day of the experiment, dilute the compounds to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing the treatments.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blotting for Phospho-EB2 (pEB2)
-
Sample Preparation: Normalize the protein concentrations of the cell lysates and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EB2 (pSer222) overnight at 4°C.[1][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To control for protein loading, the membrane can be stripped and re-probed with an antibody against total EB2 or a housekeeping protein (e.g., GAPDH, β-actin).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between this compound and control treatments. This includes measurements of cell viability, target phosphorylation levels, and any other relevant readouts.
Table 4: Example Data Summary Table
| Treatment | Concentration | pEB2 Level (Normalized to Total EB2) | Cell Viability (%) |
| Untreated | - | 1.00 | 100 |
| Vehicle (DMSO) | 0.1% | 0.98 | 98 |
| SGC-CAF268-1N | 1 µM | 0.95 | 97 |
| This compound | 100 nM | 0.45 | 95 |
| This compound | 1 µM | 0.15 | 80 |
| SNS-032 | 1 µM | 0.20 | 75 |
Visualizing Experimental Design and Pathways
CDKL5 Signaling Pathway
Caption: Simplified signaling pathway of CDKL5 and the inhibitory action of this compound.
Experimental Workflow for this compound Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. biopharmadive.com [biopharmadive.com]
- 4. How To Design Cell-based Potency Assays [bioprocessonline.com]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 7. marinbio.com [marinbio.com]
Replicating published findings on CAF-382's effects on synaptic function.
For researchers and scientists in the field of neuroscience and drug development, the ability to replicate and build upon published findings is paramount. This guide provides a comprehensive comparison of CAF-382, a selective inhibitor of cyclin-dependent kinase-like 5 (CDKL5), with other compounds, supported by experimental data from the seminal study by Castano et al. (2023) in eLife. The objective is to offer a clear, data-driven resource for replicating and expanding upon the reported effects of this compound on synaptic function.
Comparative Analysis of CDKL5 Inhibitors
This compound was developed as a specific, high-affinity inhibitor of CDKL5, a kinase implicated in synaptic development and function.[1] To assess its specificity and efficacy, it was compared with other compounds, including its parent compound SNS-032, and other kinase inhibitors HW2-013 (B4) and LY-213 (B12).
Kinase Specificity
A key aspect of a useful chemical probe is its specificity for the target kinase. The study investigated the effects of this compound and other compounds on both CDKL5 and a closely related kinase, GSK3β. The phosphorylation of EB2 at Ser222 was used as a marker for CDKL5 activity, while the phosphorylation of β-catenin served as a marker for GSK3β activity.
| Compound | Target | Concentration | Effect on pSer222 EB2 / Total EB2 | Effect on Phospho-β-catenin / Total β-catenin | Conclusion on GSK3β Inhibition |
| This compound (B1) | CDKL5 | 5 nM - 500 nM | Trend of reduction from 5 nM, significant reduction at 500 nM.[2] | No significant change across the concentration range.[3] | Does not inhibit GSK3β. [3] |
| HW2-013 (B4) | CDKL5 / GSK3β | 5 nM - 500 nM | Effective in reducing levels at 500 nM.[3] | Trend of inhibition from 5 nM, significant inhibition at 500 nM.[3] | Inhibits GSK3β. [3] |
| LY-213 (B12) | CDKL5 / GSK3β | 500 nM | Reduced pSer222 EB2 levels.[3] | Showed a comparable trend of inhibition to its effect on CDKL5.[3] | Inhibits GSK3β. [3] |
| SNS-032 | CDKL5 | Not specified in direct comparison | Reduced EB2 phosphorylation in hippocampal slices.[3] | Not specified | Not specified in this context |
Effects of this compound on Synaptic Transmission and Plasticity
The primary investigation into this compound's role in synaptic function was conducted in acute hippocampal slices from rats. The following tables summarize the key quantitative findings.
Postsynaptic Efficacy
The effect of this compound on postsynaptic responsiveness was measured by constructing input-output (I/O) curves, which plot the slope of the field excitatory postsynaptic potential (fEPSP) against the fiber volley amplitude.
| Condition | fEPSP Slope Reduction | Time Dependence | Dose Dependence | Conclusion |
| This compound (100 nM) | Significant reduction in the I/O curve slope.[3] | Reduction observed within 30 minutes of application.[3] | Dose-dependent reduction.[3] | This compound reduces postsynaptic fEPSP responsiveness, suggesting a primary postsynaptic effect.[3] |
Presynaptic Function
To determine if this compound affects presynaptic neurotransmitter release, the paired-pulse ratio (PPR) was measured. A change in PPR is indicative of an alteration in presynaptic release probability.
| Condition | Paired-Pulse Ratio (PPR) | Conclusion |
| This compound (100 nM) for 1 hour | No effect on PPR across various inter-stimulus intervals.[3] | The acute effects of this compound are restricted to the postsynapse.[3] |
NMDAR- and AMPAR-Mediated Responses
The study further dissected the postsynaptic effects of this compound on the two major types of ionotropic glutamate (B1630785) receptors: NMDA receptors (NMDARs) and AMPA receptors (AMPARs).
| Receptor Type | Experimental Condition | Effect of this compound (100 nM) | Conclusion |
| NMDAR | Extracellular Mg2+ removed to visualize NMDAR-mediated field potential. | No effect on the NMDAR-mediated component.[3] | The acute effect of this compound is selective to AMPAR-mediated responses.[3] |
| AMPAR | fEPSP slope measurements under standard conditions (primarily AMPAR-mediated). | Reduced fEPSP slope.[3] | This compound-mediated CDKL5 inhibition selectively reduces AMPAR-mediated responses postsynaptically.[3] |
Long-Term Potentiation (LTP)
Long-term potentiation, a cellular correlate of learning and memory, was assessed to understand the role of CDKL5 in synaptic plasticity.
| LTP Induction Protocol | Treatment | Effect on LTP | Conclusion |
| Theta-burst stimulation | Continuous presence of this compound (100 nM) | Significantly reduced LTP at 60 minutes post-induction.[3] | CDKL5 activity is necessary for the expression of LTP.[3] |
| Pairing protocol (whole-cell patch-clamp) | 1-hour pre-incubation with this compound (100 nM) | Significantly reduced LTP at 30 minutes post-pairing.[3] | Supports a direct role of CDKL5 in the postsynaptic mediation of LTP.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below, as described by Castano et al. (2023).
Acute Hippocampal Slice Preparation and Electrophysiology
-
Animals: P20–30 Sprague-Dawley rats were used.
-
Slicing: Rats were anesthetized, and brains were rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) slicing solution. Transverse hippocampal slices (400 µm) were prepared using a vibratome.
-
Recovery: Slices were allowed to recover in artificial cerebrospinal fluid (ACSF) at 32°C for at least 1 hour before experiments.
-
Recording: Slices were transferred to a recording chamber and perfused with ACSF at 30-32°C. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region using a glass microelectrode. Stimulation was delivered to the Schaffer collateral pathway.
-
Input-Output Curves: fEPSP slopes were measured in response to increasing stimulation intensities to generate I/O curves.
-
Paired-Pulse Ratio (PPR): Two stimuli were delivered with varying inter-stimulus intervals, and the ratio of the second fEPSP slope to the first was calculated.
-
LTP Induction: After a stable baseline recording of at least 20 minutes, LTP was induced using a theta-burst stimulation protocol. fEPSPs were then monitored for at least 60 minutes post-induction.
-
Drug Application: this compound (100 nM) was applied to the perfusion bath after the baseline recording period and was present throughout the LTP induction and post-induction recording.
Western Blotting for Kinase Activity
-
Sample Preparation: Primary neuronal cultures or acute hippocampal slices were treated with the respective inhibitors (this compound, HW2-013, LY-213) for 1 hour.
-
Lysis: Cells or tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against pSer222 EB2, total EB2, phospho-β-catenin, and total β-catenin.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software, and phosphorylated protein levels were normalized to total protein levels.
This guide provides a foundational dataset and methodological framework for researchers investigating the role of CDKL5 in synaptic function and the utility of this compound as a selective inhibitor. By presenting the data in a comparative and structured format, it aims to streamline the process of replicating and extending these important findings.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
